Polyoxin
説明
Structure
3D Structure
特性
CAS番号 |
11113-80-7 |
|---|---|
分子式 |
C11H13N3O8 |
分子量 |
315.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |
InChIキー |
YEBIHIICWDDQOL-YBHNRIQQSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
同義語 |
POLYOXINS |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Development of Polyoxin Antibiotics: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and biosynthesis of the Polyoxin family of antifungal antibiotics, tailored for researchers, scientists, and drug development professionals.
The this compound complex, a family of peptidyl nucleoside antibiotics, represents a significant milestone in the development of agricultural fungicides. First discovered in Japan in the mid-20th century, their unique mode of action as specific inhibitors of chitin synthesis has made them a valuable tool in controlling phytopathogenic fungi. This technical guide provides a comprehensive overview of the history, chemical properties, and biological activity of this compound antibiotics, with a focus on the experimental methodologies that underpinned their discovery and characterization.
Discovery and History
The journey of this compound antibiotics began in 1963 at the renowned Institute of Physical and Chemical Research (RIKEN) in Japan.[1] A team of scientists, led by Dr. Saburo Suzuki, embarked on a systematic screening of soil microorganisms for novel antifungal agents.[1][2] Their efforts led to the isolation of three strains of Streptomyces, later identified as a new variety, Streptomyces cacaoi var. asoensis, from a soil sample collected in the Aso district of Kumamoto Prefecture.[2][3]
The culture filtrates from these strains exhibited potent protective and curative effects against sheath blight disease in rice plants.[3] This initial observation prompted the isolation and characterization of the active compounds, which were named the "this compound complex" due to the presence of multiple active components.[2][3] The first two components to be isolated and characterized in 1965 were designated this compound A and this compound B.[2][3] Subsequent research in the following years led to the discovery and characterization of a total of 14 analogues, named Polyoxins A through N.[1]
Timeline of Key Events
-
1963: Dr. Saburo Suzuki and his team at RIKEN discover a new antifungal antibiotic complex from Streptomyces cacaoi var. asoensis.[1]
-
1965: The first detailed report on the isolation and characterization of Polyoxins A and B is published by Kiyoshi Isono, Junsaku Nagatsu, Yoshitsugu Kawashima, and Saburo Suzuki.[2][3]
-
1967: Seven more components, Polyoxins C, D, E, F, G, H, and I, are isolated and characterized by the RIKEN team.
-
1969: The detailed chemical structures of the Polyoxins are elucidated.
-
1970: The mechanism of action is identified as the competitive inhibition of chitin synthase.
-
2009: The biosynthetic gene cluster for this compound is cloned and characterized, opening avenues for engineered production.[4]
Chemical Structure and Physicochemical Properties
The Polyoxins are a family of structurally related peptidyl nucleoside antibiotics.[5] They share a common structural backbone consisting of a nucleoside moiety linked to a di- or tripeptide chain containing unusual amino acids. The individual Polyoxins differ in the substituents on the pyrimidine ring of the nucleoside and in the composition of the peptide chain.[5]
Table 1: Physicochemical Properties of Selected Polyoxins
| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Decomposition Point (°C) | Specific Rotation ([α]D) |
| A | C₂₃H₃₂N₆O₁₄ | 616.53 | >180 (gradual) | +30° (in water) |
| B | C₁₇H₂₅N₅O₁₃ | 507.41 | >190 (gradual) | +19° (in water) |
| D | C₁₇H₂₃N₅O₁₄ | 521.39 | - | - |
| L | C₁₆H₂₃N₅O₁₂ | 477.38 | - | - |
Data for Polyoxins A and B are from the initial characterization studies. Data for other polyoxins are from subsequent publications.
Mechanism of Action: Inhibition of Chitin Synthase
The primary mechanism of action of this compound antibiotics is the specific and competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[6] Chitin is a vital structural component of the cell walls of most fungi, but is absent in plants and animals, making chitin synthase an ideal target for selective antifungal agents.
By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), Polyoxins bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[6] This inhibition leads to the accumulation of the precursor UDP-GlcNAc within the fungal cell and disrupts the formation of a functional cell wall, ultimately causing cell lysis and inhibiting fungal growth.[6]
Diagram 1: Mechanism of Chitin Synthase Inhibition
Caption: Competitive inhibition of chitin synthase by this compound.
Table 2: Kinetic Data for Chitin Synthase Inhibition
| Fungal Species | This compound Analogue | Kᵢ (Inhibitor Constant) | Kₘ for UDP-GlcNAc | Reference |
| Neurospora crassa | D | 1.40 x 10⁻⁶ M | 1.43 x 10⁻³ M | Endo et al., 1970 |
| Candida albicans | D | 3.2 ± 1.4 µM | - | Chen et al., 2022 |
| Saccharomyces cerevisiae (Chs1) | D | 0.5 µM | - | Cabib, 1991 |
| Saccharomyces cerevisiae (Chs2) | D | 1.0 µM | - | Cabib, 1991 |
| Piricularia oryzae | A-M (except C) | 3.4 x 10⁻⁶ M to 3.3 x 10⁻⁵ M | 3.3 x 10⁻³ M | Hori et al., 1971 |
Biological Activity
Polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi.[3] They are generally inactive against bacteria, yeasts (with some exceptions under specific conditions), and higher organisms, which contributes to their favorable safety profile as agricultural fungicides.[3]
Table 3: Antifungal Spectrum of Polyoxins A and B (MIC in µg/mL)
| Fungal Species | This compound A | This compound B |
| Pellicularia filamentosa | 3.12 | 1.56 |
| Alternaria kikuchiana | 6.25 | 3.12 |
| Cochliobolus miyabeanus | 12.5 | 6.25 |
| Glomerella cingulata | 12.5 | 6.25 |
| Botrytis cinerea | 50 | 25 |
| Fusarium oxysporum | >100 | >100 |
| Aspergillus niger | >100 | >100 |
| Penicillium italicum | >100 | >100 |
Data from Isono et al., 1965. MIC (Minimum Inhibitory Concentration) values were determined after 48 hours of incubation at 27°C.
Biosynthesis and Regulation
The biosynthesis of Polyoxins in Streptomyces cacaoi is governed by a dedicated gene cluster, designated the pol cluster.[1][4] This cluster contains all the necessary genes for the synthesis of the nucleoside skeleton, the unusual amino acids, and their subsequent assembly into the final this compound molecules.[1]
The biosynthetic pathway involves several key steps:
-
Formation of the Nucleoside Skeleton: This begins with UMP and involves a series of enzymatic modifications.
-
Synthesis of the Amino Acid Side Chains: The unique amino acids, such as polyoximic acid and carbamoylpolyoxamic acid, are synthesized from precursors like L-isoleucine and L-glutamate.
-
Assembly: The nucleoside and amino acid moieties are linked together to form the final peptidyl nucleoside structure.
The expression of the pol gene cluster is tightly regulated. A key transcriptional regulator, PolR, has been identified as a positive activator of the biosynthetic genes, controlling the production of the antibiotic.[7][8]
Diagram 2: Simplified this compound Biosynthetic Gene Cluster
References
- 1. Characterization of the this compound Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of this compound H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The strucutre of this compound C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound biosynthetic gene cluster from Streptomyces cacaoi and engineered production of this compound H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. polR, a pathway-specific transcriptional regulatory gene, positively controls this compound biosynthesis in Streptomyces cacaoi subsp. asoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptomyces cacaoi: A Comprehensive Technical Guide to the Source of Polyoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxins are a group of peptidyl nucleoside antibiotics that exhibit potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1] Produced by the Gram-positive soil bacterium Streptomyces cacaoi, these natural products have found significant application in agriculture as fungicides due to their high efficacy and low toxicity to non-target organisms.[1] This in-depth technical guide provides a comprehensive overview of Streptomyces cacaoi as a source of polyoxins, detailing the biosynthetic pathway, regulatory networks, quantitative production data, and detailed experimental protocols for its study and manipulation.
Polyoxin Biosynthesis in Streptomyces cacaoi
The biosynthesis of polyoxins is a complex process involving a dedicated gene cluster (pol) and the recruitment of precursors from primary metabolism. The pol gene cluster in S. cacaoi spans approximately 46 kb and contains 20 genes identified as essential for this compound biosynthesis.[1] The assembly of the this compound molecule involves three key moieties: a nucleoside skeleton, polyoximic acid (POIA), and carbamoylpolyoxamic acid (CPOAA).[1] Isotope feeding experiments have demonstrated that the nucleoside skeleton is derived from uridine and phosphoenolpyruvate (PEP), while POIA and CPOAA originate from L-isoleucine and L-glutamate, respectively.[1]
The this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The key steps are outlined below:
-
Formation of the Nucleoside Skeleton: The pathway is initiated by the enzyme PolA, a UMP-enolpyruvyltransferase, which condenses UMP and PEP.[1] Subsequent enzymatic modifications, including those catalyzed by a radical S-adenosylmethionine (SAM) enzyme (PolH) and a phosphatase (PolJ), lead to the formation of the core nucleoside structure.[2]
-
Synthesis of Polyoximic Acid (POIA): The biosynthesis of this non-proteinogenic amino acid is derived from L-isoleucine.[1]
-
Synthesis of Carbamoylpolyoxamic Acid (CPOAA): This moiety is derived from L-glutamate and involves the activity of PolO, an O-carbamoyltransferase.[1]
-
Assembly: The final this compound molecule is assembled by the action of a putative amide synthetase, PolG, which ligates the three precursor moieties.[3]
Quantitative Data on this compound Production
The production of polyoxins by Streptomyces cacaoi can be influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data related to this compound production and its inhibitory activity.
| Strain | Fermentation Medium | Product | Yield (µg/mL) | Reference |
| Streptomyces cacaoi (wild-type) | Liquid Fermentation Medium¹ | This compound H | ~71.4 | [1] |
| Streptomyces lividans TK24 (recombinant) | Liquid Fermentation Medium¹ | This compound H | ~60.7 | [1] |
| ¹: Containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, 2 g NaCl.[1] |
| Inhibitor | Target Enzyme | Organism | Km for UDP-GlcNAc | Ki for this compound | Reference |
| This compound D | Chitin Synthase | Neurospora crassa | 1.43 x 10⁻³ M | 1.40 x 10⁻⁶ M | [4] |
| This compound B | Chitin Synthase | Alternaria kikuchiana | - | - | [5] |
| This compound D | Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | 0.5 mM | 0.5 µM | [6] |
| This compound D | Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | 0.28 mM | 1.0 µM | [6] |
| This compound D | Chitin Synthase | Mucor rouxii | - | 0.6 µM | [7] |
Regulatory Network of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to environmental and physiological cues. In S. cacaoi, a hierarchical regulatory cascade controls the expression of the pol gene cluster.
A key pathway-specific transcriptional activator is PolR . The disruption of the polR gene abolishes this compound production, while its overexpression leads to increased yields.[8] The transcription of polR is, in turn, directly activated by PolY , a transcriptional regulator with an ATPase domain.[9] PolY is thought to act as a sensor of the intracellular energy state by responding to changes in the ATP/ADP ratio.[7] This PolY-PolR cascade represents a crucial control point in this compound biosynthesis. This pathway-specific regulation is embedded within a broader network of global regulators, such as two-component systems, which are known to influence antibiotic production in Streptomyces in response to signals like phosphate availability.[8]
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. cacaoi, production, extraction, and quantification of polyoxins, as well as genetic manipulation techniques.
Protocol 1: Fermentation of S. cacaoi for this compound Production
-
Inoculum Preparation:
-
Prepare a spore suspension of S. cacaoi from a mature culture grown on MS agar (20 g/L mannitol, 20 g/L soya flour, 20 g/L agar).
-
Inoculate 50 mL of TSB (Tryptic Soy Broth) medium in a 250 mL flask with the spore suspension.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.
-
-
Production Fermentation:
-
Prepare the liquid fermentation medium containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, and 2 g NaCl.[1]
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 5-7 days. Monitor this compound production by HPLC analysis of the culture broth.
-
Protocol 2: Extraction and Purification of Polyoxins
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove the mycelia.
-
Adsorption: Adjust the pH of the supernatant to 7.0 and apply it to a column packed with activated carbon.
-
Elution: Wash the column with water and then elute the polyoxins with 50% aqueous acetone.
-
Ion-Exchange Chromatography: Concentrate the eluate under reduced pressure and apply it to a Dowex 50W (H⁺) column. Elute with a gradient of 0.1 to 1.0 M NH₄OH.
-
Further Purification: The fractions containing polyoxins can be further purified by reversed-phase column chromatography (e.g., C18) using a water/methanol gradient.
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation: Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter.
-
HPLC System:
-
Quantification: Prepare a standard curve using purified this compound B or H. Calculate the concentration in the samples by comparing the peak areas with the standard curve.
Protocol 4: In Vitro Assay for PolO (O-Carbamoyltransferase)
-
Reaction Mixture (200 µL):
-
50 mM Phosphate buffer (pH 7.2)
-
1 mM 5-hydroxy-2-aminovaleric acid (AHV)
-
5 mM MgSO₄
-
2 mM ATP
-
2 mM Dithiothreitol
-
1 mM Carbamoylphosphate
-
10 µM purified PolO enzyme[1]
-
-
Incubation: Incubate the reaction mixture at 30°C overnight.[1]
-
Analysis: Precipitate the protein with trichloroacetic acid and analyze the supernatant by LC/MS to detect the formation of carbamoylated AHV.[1]
Protocol 5: Gene Knockout in S. cacaoi using CRISPR-Cas9
This protocol is adapted from established methods for Streptomyces.
-
Plasmid Construction:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest.
-
Synthesize and anneal the sgRNA oligonucleotides.
-
Clone the annealed sgRNA into a CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).
-
Construct a repair template containing the upstream and downstream homologous arms of the target gene, flanking an optional selection marker.
-
-
Transformation:
-
Introduce the constructed CRISPR-Cas9 plasmid into S. cacaoi via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Selection and Screening:
-
Select for exconjugants or transformants on appropriate antibiotic-containing media.
-
Screen for the desired gene knockout mutants by PCR using primers flanking the target gene.
-
-
Curing of the CRISPR Plasmid:
-
Culture the mutant strain in the absence of antibiotic selection to promote the loss of the CRISPR-Cas9 plasmid.
-
Verify the loss of the plasmid by replica plating.
-
Conclusion
Streptomyces cacaoi remains a vital source for the production of the agriculturally important antifungal agent, this compound. A thorough understanding of its biosynthetic pathway, regulatory networks, and fermentation technology is crucial for the optimization of this compound production and the generation of novel analogs with improved properties. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the potential of this remarkable microorganism.
References
- 1. Characterization of the this compound Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of this compound H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 4. researchgate.net [researchgate.net]
- 5. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the this compound biosynthetic gene cluster from Streptomyces cacaoi and engineered production of this compound H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Polyoxin B and Polyoxin D: Chemical Structure, Properties, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyoxins are a group of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis, with notable members Polyoxin B and this compound D demonstrating significant antifungal properties. Their primary mechanism of action involves the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This specific mode of action confers high selectivity against fungi with minimal toxicity to mammals and plants, making them valuable compounds in agriculture and potential candidates for therapeutic drug development. This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of this compound B and this compound D, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.
Chemical Structure
This compound B and this compound D share a common structural backbone consisting of a pyrimidine nucleoside analog linked to a dipeptide or tripeptide-like side chain. The core difference between them lies in the substituent at the C-5 position of the uracil ring.
-
This compound B possesses a hydroxymethyl group (-CH₂OH) at the C-5 position of its uracil ring.
-
This compound D features a carboxyl group (-COOH) at the same C-5 position.
This seemingly minor structural variance significantly influences their biological activity and physicochemical properties.
Chemical Structure of this compound B:
Chemical Structure of this compound D:
Physicochemical and Toxicological Properties
The distinct chemical structures of this compound B and this compound D give rise to different physicochemical and toxicological profiles, which are crucial for their application and formulation.
Table 1: Physicochemical Properties of this compound B and this compound D
| Property | This compound B | This compound D |
| Molecular Formula | C₁₇H₂₅N₅O₁₃[1][2] | C₁₇H₂₃N₅O₁₄ |
| Molecular Weight | 507.41 g/mol [1][2] | 521.39 g/mol |
| Appearance | Colorless amorphous powder[3] | Brown powder (as zinc salt) |
| Melting Point | >160°C (decomposes)[3] | Decomposes at 170°C (as zinc salt) |
| Solubility | Soluble in water; insoluble in most organic solvents.[4] | Soluble in water. |
| logP (Octanol/Water) | -1.21[5] | Data not available |
Table 2: Toxicological Data for this compound B and this compound D
| Parameter | This compound B | This compound D |
| Acute Oral LD₅₀ (Rat) | 21,000 - 21,200 mg/kg[6][7] | >15,000 mg/kg[6][7] |
| Acute Dermal LD₅₀ (Rat) | >20,000 mg/kg[6][7] | Data not available |
| Aquatic Toxicity (Carp LC₅₀, 48h) | >40 mg/L[6][7] | >40 mg/L[6][7] |
Biological Activity and Mechanism of Action
Both this compound B and this compound D are potent and specific inhibitors of chitin synthase, an enzyme essential for the synthesis of chitin, a major component of the fungal cell wall.[6][7] This inhibition is competitive with respect to the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The structural similarity of the polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis leads to a weakened cell wall, causing osmotic instability and ultimately, fungal cell lysis.
Table 3: Biological Activity of this compound B and this compound D
| Parameter | This compound B | This compound D |
| Target Enzyme | Chitin Synthase | Chitin Synthase |
| Mechanism of Action | Competitive Inhibition | Competitive Inhibition |
| Ki (against Candida albicans Chs2) | Data not available | 3.2 ± 1.4 µM |
| IC₅₀ (against a modified CHS) | 0.18 mmol/L[8] | Data not available |
| MIC (against Alternaria alternata) | 0.1 - 10 µg/mL | Data not available |
| MIC (against Botrytis cinerea) | 0.1 - 10 µg/mL | 0.59 - 5.8 ppm[9] |
| MIC (against Rhizoctonia solani) | Effective | Highly active at ≤ 1.562 ppm[9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a broth microdilution method to determine the MIC of this compound B or D against a target fungal species.
Materials:
-
This compound B or this compound D standard
-
Target fungal strain
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or DMSO for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., sterile water) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with the growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound, as well as to a positive control well (no drug) and a negative control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 28-35°C) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound compound at which there is no visible growth of the fungus, as determined by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
Chitin Synthase Inhibition Assay
This protocol describes a non-radioactive, high-throughput assay to measure the inhibition of chitin synthase by this compound B or D.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Cell lysis buffer
-
Crude enzyme extract containing chitin synthase
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound B or this compound D
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
Peroxidase substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Enzyme Preparation: Grow the fungal cells to the mid-logarithmic phase, harvest them by centrifugation, and wash with buffer. Lyse the cells to release the intracellular contents, and prepare a crude membrane fraction containing chitin synthase by centrifugation.
-
Assay Reaction: To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of the this compound inhibitor. Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and wash the wells. Add WGA-HRP, which will bind to the newly synthesized chitin. After another incubation and washing step, add the peroxidase substrate.
-
Data Analysis: Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The inhibition constant (Ki) can be determined using Michaelis-Menten and Lineweaver-Burk plots.
LC-MS/MS Analysis of this compound B in Biological Samples
This protocol provides a general method for the quantitative analysis of this compound B in samples like cucumber and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound B standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
-
Extraction solvent: 1% formic acid in ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Extraction: Homogenize the sample and extract this compound B using the extraction solvent.
-
Purification: Centrifuge the extract and purify it using an SPE cartridge to remove interfering matrix components.
-
LC-MS/MS Analysis: Inject the purified extract into the LC-MS/MS system. Separate the analyte on the C18 column using a gradient elution with the mobile phase.
-
Quantification: Detect and quantify this compound B using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions. Generate a calibration curve using standards of known concentrations to quantify the analyte in the samples.
Visualizations
Mechanism of Action: Inhibition of Chitin Synthase
Caption: Competitive inhibition of chitin synthase by this compound B and D.
Experimental Workflow: Antifungal Activity Assessment
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound B | C17H25N5O13 | CID 181352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound b [stenutz.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound B | 19396-06-6 [chemicalbook.com]
- 5. gadotagro.com [gadotagro.com]
- 6. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]
- 7. Entity Record, Chemical [nucleus.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
Polyoxin's Mechanism of Action on Chitin Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism by which polyoxins inhibit chitin synthase, a critical enzyme in fungal cell wall biosynthesis. The information presented herein is intended to support research and development efforts in the fields of antifungal drug discovery and crop protection.
Core Mechanism: Competitive Inhibition
Polyoxins are naturally occurring peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase.[1][2][3] Their mode of action is primarily through competitive inhibition.[3][4][5] Structurally, polyoxins mimic the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] This structural similarity allows polyoxins to bind to the active site of the enzyme, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[5][6] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis.[3][6]
Recent cryo-electron microscopy studies have provided atomic-level insights into the binding of polyoxins to chitin synthase. These studies confirm that polyoxins occupy the UDP-GlcNAc binding site.[1][8][9] The nucleoside moiety of polyoxin D, for instance, superimposes with the uridine diphosphate portion of the natural substrate, while its peptidyl group extends into a region that would be occupied by the N-acetylglucosamine moiety.[10] This direct competition for the active site underscores the potency of polyoxins as chitin synthase inhibitors.
Quantitative Analysis of this compound Inhibition
The inhibitory efficacy of polyoxins against chitin synthase has been quantified across various fungal species and enzyme isoforms. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in these assessments, with lower values indicating higher potency. A summary of reported values is presented below.
| Inhibitor | Fungal Species | Chitin Synthase Isoform | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound D | Neurospora crassa | Not specified | 1.4 | - | [3] |
| This compound D | Mucor rouxii | Not specified | 0.6 | - | [11] |
| This compound D | Saccharomyces cerevisiae | Chs1 | 0.5 | - | [4][12] |
| This compound D | Saccharomyces cerevisiae | Chs2 | 1.0 | - | [4][12] |
| This compound D | Candida albicans | CaChs2 | 3.2 ± 1.4 | - | [9] |
| This compound B | Sclerotinia sclerotiorum | Not specified | - | 190 (0.19 mM) | [13][14] |
| This compound B | Alternaria kikuchiana | Not specified | - | - | [15] |
Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, such as enzyme preparation, substrate concentration, and assay methodology.
Experimental Protocols
The following protocols outline standard methodologies for assessing the inhibitory activity of polyoxins against chitin synthase.
This protocol is adapted from methodologies used for fungal cell extracts.[16][17]
-
Fungal Culture: Grow the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant pathogenic fungus) in an appropriate liquid medium to mid-log phase.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using mechanical disruption, such as vortexing with glass beads, or enzymatic digestion.
-
Enzyme Extraction: Centrifuge the lysate to pellet cell debris. The resulting supernatant contains the crude enzyme extract with membrane-associated chitin synthase.
-
Protein Quantification: Determine the protein concentration of the crude extract using a standard method like the Bradford assay.
This protocol is based on the principle of capturing newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated plate.[18][19][20]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with WGA, which has a high affinity for N-acetylglucosamine polymers (chitin).
-
Reaction Mixture Preparation:
-
Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to achieve a range of desired concentrations.
-
Prepare a premixed substrate solution containing UDP-GlcNAc, a divalent cation (e.g., Mg²⁺ or Co²⁺), and GlcNAc in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9][21]
-
-
Enzymatic Reaction:
-
To each well of the WGA-coated plate, add the crude enzyme extract.
-
Add the various concentrations of the this compound inhibitor (or solvent control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the premixed substrate solution.
-
Incubate the plate for a sufficient duration (e.g., 1-3 hours) to allow for chitin synthesis.[13][16]
-
-
Detection and Data Analysis:
-
Stop the reaction and wash the plate to remove unbound substrate and enzyme.
-
The captured chitin can be quantified using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a colorimetric substrate (e.g., TMB).[19]
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms involved in this compound's action.
References
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antifugal agent this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. psecommunity.org [psecommunity.org]
An In-depth Technical Guide to the Classification of Polyoxin A through N Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The polyoxins are a family of peptidyl nucleoside antibiotics, comprising at least 14 analogues designated A through N, produced by the actinomycete Streptomyces cacaoi var. asoensis.[1][2] Renowned for their potent and specific antifungal activity, they function as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This targeted mechanism of action confers upon them a high degree of selectivity, resulting in low toxicity to mammals and plants, making them valuable as both agricultural fungicides and as lead compounds in the development of novel antifungal therapeutics. This technical guide provides a comprehensive classification of the Polyoxin A through N analogues, detailing their structural variations, summarizing their biological activities, and providing in-depth experimental protocols for their isolation, characterization, and bio-functional analysis.
Introduction
First discovered in Japan, the this compound complex represents a significant class of naturally derived antifungal agents.[1] Their unique mode of action, the competitive inhibition of chitin synthase, disrupts the formation of chitin, an essential structural component of the fungal cell wall, leading to morphological abnormalities such as swelling and bursting of the hyphae.[2] Unlike many other antifungal agents, polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi, with a notable lack of antibacterial or broad-spectrum antifungal properties. This specificity, coupled with their low toxicity, has led to the widespread use of this compound D as a commercial agricultural fungicide. The diverse family of this compound analogues, differing in their peptide and nucleoside moieties, presents a rich area for structure-activity relationship (SAR) studies, offering insights for the rational design of new and more effective antifungal drugs.
Classification and Structure of this compound Analogues
The this compound family is characterized by a core structure consisting of a nucleoside, often referred to as this compound C, linked to a peptide side chain. The variation among the analogues (A through N) arises from substitutions at three main positions: the R1 group on the pyrimidine base of the nucleoside, the R2 group, and the R3 group on the peptide moiety.
Table 1: Structural Classification of this compound A-N Analogues
| Analogue | R1 Group (on Pyrimidine Base) | R2 Group | R3 Group |
| This compound A | -CH2OH | Carbamoylpolyoxamic acid | Polyoximic acid |
| This compound B | -CH2OH | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |
| This compound C | -CH2OH | H | H |
| This compound D | -COOH | Carbamoylpolyoxamic acid | Polyoximic acid |
| This compound E | -COOH | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |
| This compound F | -COOH | Carbamoylpolyoxamic acid | Dehydro-polyoximic acid |
| This compound G | -CH2OH | Carbamoylpolyoxamic acid | H |
| This compound H | -CH3 | Carbamoylpolyoxamic acid | Polyoximic acid |
| This compound I | -CH3 | H | H |
| This compound J | -CH3 | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |
| This compound K | -H | Carbamoylpolyoxamic acid | Polyoximic acid |
| This compound L | -H | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |
| This compound M | -H | Carbamoylpolyoxamic acid | Dehydro-polyoximic acid |
| This compound N | (pyrazole ring system) | Carbamoylpolyoxamic acid | - |
Note: The structural information is compiled from various sources. The complete structural elucidation for all analogues can be found in the cited literature.
Biological Activity and Mechanism of Action
The primary biological activity of the polyoxins is their potent and selective inhibition of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a fundamental component of the fungal cell wall. By acting as a competitive inhibitor, polyoxins disrupt this process, leading to a weakened cell wall that is unable to withstand internal osmotic pressure, ultimately resulting in fungal cell lysis.
Diagram 1: Chitin Synthesis Pathway and this compound Inhibition
Caption: Competitive inhibition of chitin synthase by this compound analogues.
Table 2: Antifungal Activity of Selected this compound Analogues
| Analogue | Relative Antifungal Activity | Target Fungi (Examples) | IC50 / MIC (where available) |
| This compound A | High | Alternaria kikuchiana, Cochliobolus miyabeanus | Not consistently reported |
| This compound B | High | Alternaria kikuchiana, Powdery mildews | IC50 vs. Chitin Synthase: ~0.19 mM |
| This compound C | Inactive | - | - |
| This compound D | Very High | Rhizoctonia solani, Alternaria spp., Botrytis cinerea | EC50 vs. B. cinerea: 0.59 - 5.8 ppm |
| This compound H | Moderate | Phytopathogenic fungi | Not consistently reported |
| This compound I | Inactive | - | - |
| This compound L | Active | Phytopathogenic fungi | Not consistently reported |
| This compound N | Active | Phytopathogenic fungi | Not consistently reported |
Note: The inhibitory concentrations can vary significantly based on the fungal species, growth medium, and assay methodology. Polyoxins C and I lack the peptide side chain, which is crucial for potent antifungal activity.
Experimental Protocols
Isolation and Purification of this compound Analogues
The separation of the this compound complex into its individual analogues is typically achieved through a combination of chromatographic techniques.
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound analogues.
Detailed HPLC Separation Protocol:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 0% B to 30% B over 40 minutes. The specific gradient may need optimization depending on the specific analogues being separated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Temperature: 25°C.
Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of this compound analogues on chitin synthase activity.
Protocol:
-
Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae or a target pathogenic fungus) by cell lysis and differential centrifugation to isolate the membrane fraction.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
50 µL of enzyme preparation.
-
10 µL of this compound analogue solution (at various concentrations).
-
40 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol).
-
-
Pre-incubation: Incubate the mixture at 30°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of UDP-[14C]-N-acetylglucosamine to start the reaction.
-
Incubation: Incubate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid.
-
Quantification: The radiolabeled chitin product is collected by filtration and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the this compound analogues.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test fungus in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a two-fold serial dilution of each this compound analogue in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound analogue that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Conclusion
The this compound A through N analogues represent a fascinating and important class of natural antifungal agents. Their specific mechanism of action, targeting the fungal-specific enzyme chitin synthase, makes them highly valuable for both agricultural applications and as templates for the development of new clinical antifungals. This guide provides a foundational understanding of their classification, structure-activity relationships, and the key experimental methodologies required for their study. Further research into the less-characterized analogues and the generation of new derivatives through synthetic and biosynthetic approaches holds significant promise for the discovery of next-generation antifungal therapies.
References
An In-depth Technical Guide to the Molecular Characteristics of Polyoxin A and B
This technical guide provides a comprehensive overview of Polyoxin A and this compound B, two potent antifungal nucleoside antibiotics. Aimed at researchers, scientists, and drug development professionals, this document details their molecular formulas, physicochemical properties, and the biosynthetic pathway from which they originate. Furthermore, it offers detailed experimental protocols for their isolation, purification, and the assessment of their biological activity through chitin synthase inhibition assays.
Core Molecular Data
This compound A and this compound B are structurally related compounds produced by the bacterium Streptomyces cacaoi var. asoensis.[1] Their fundamental molecular and physical properties are summarized below for comparative analysis.
| Property | This compound A | This compound B |
| Molecular Formula | C₂₃H₃₂N₆O₁₄[2] | C₁₇H₂₅N₅O₁₃[3] |
| Molecular Weight | 616.53 g/mol [4] | 507.41 g/mol [4][5] |
| CAS Number | 19396-03-3[2] | 19396-06-6[3] |
| Appearance | Colorless needles[1] | Amorphous powder[4] |
| Solubility | Soluble in water; insoluble in most organic solvents[1] | Soluble in water; insoluble in most organic solvents[1] |
| UV Absorption (λmax) | 262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4] | 262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4] |
Biosynthesis of Polyoxins
Polyoxins are synthesized via a complex metabolic pathway in Streptomyces cacaoi. The biosynthesis involves the assembly of a peptidyl nucleoside structure from precursor molecules. The pathway is of significant interest for bioengineering efforts aimed at producing novel this compound analogs with enhanced antifungal properties.
References
A Deep Dive into the Structural Mimicry of UDP-N-acetylglucosamine by Polyoxin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fungal pathogens, understanding the intricacies of their cellular machinery is paramount. This technical guide provides an in-depth analysis of the structural similarity between the antifungal agent Polyoxin and the crucial substrate UDP-N-acetylglucosamine (UDP-GlcNAc). This structural mimicry is the cornerstone of this compound's potent and specific inhibition of chitin synthase, a vital enzyme in fungal cell wall biosynthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel antifungal therapies.
Executive Summary
This compound, a peptidyl nucleoside antibiotic, serves as a powerful competitive inhibitor of chitin synthase, an enzyme indispensable for the synthesis of chitin, a primary component of the fungal cell wall. The efficacy of this compound stems from its remarkable structural resemblance to UDP-GlcNAc, the natural substrate for chitin synthase. This guide will dissect this structural analogy, present quantitative data on enzyme inhibition, detail the experimental protocols for assessing chitin synthase activity, and visualize the relevant biochemical pathways.
The Core of Inhibition: Structural Similarity
This compound's mechanism of action is a classic example of competitive inhibition, where it vies with the natural substrate, UDP-GlcNAc, for the active site of chitin synthase.[1][2][3] This competition is possible due to the striking structural similarities between the two molecules. Both possess a nucleoside moiety, with this compound containing a 5-aminohexuronic acid N-glycosidically linked to uracil, which mirrors the uridine group in UDP-GlcNAc.[2] This nucleoside portion of this compound is crucial for its binding to the UDP-binding site of the enzyme.[2] Furthermore, the peptidyl moiety of this compound occupies the N-acetylglucosamine (GlcNAc) acceptor binding site, effectively blocking the channel for chitin transport.[2]
Quantitative Analysis of Chitin Synthase Inhibition
The competitive inhibition of chitin synthase by this compound has been quantified across various fungal species. The inhibition constant (Ki) for this compound is significantly lower than the Michaelis constant (Km) for UDP-GlcNAc, indicating a high affinity of the inhibitor for the enzyme.
| Fungal Species | Enzyme/Isozyme | Inhibitor | Ki Value (µM) | Substrate | Km Value (mM) | Reference(s) |
| Neurospora crassa | Chitin Synthetase | This compound D | 1.40 | UDP-GlcNAc | 1.43 | [1] |
| Candida albicans | Chs2 | This compound D | 3.2 ± 1.4 | UDP-GlcNAc | 6.0 ± 0.7 | [4] |
| Saccharomyces cerevisiae | Chs1 | This compound D | - | - | - | [5][6] |
| Saccharomyces cerevisiae | Chs2 | This compound D | - | - | - | [5][6] |
| Alternaria kikuchiana | Chitin Synthetase | This compound B | 0.89 - 1.86 | UDP-GlcNAc | 2.74 - 4.26 | [7] |
| Piricularia oryzae | Chitin Synthetase | Polyoxins A-M (except C) | 3.3 - 34 | UDP-GlcNAc | 3.3 | [8] |
| Mucor rouxii | Chitin Synthetase | This compound D | 0.6 | - | - | [9] |
Note: Some studies did not report specific Km or Ki values but confirmed competitive inhibition.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biochemical context and experimental procedures, the following diagrams have been generated using Graphviz.
UDP-N-acetylglucosamine Biosynthesis Pathway
The synthesis of UDP-GlcNAc is a multi-step enzymatic pathway that provides the essential precursor for chitin synthesis.
Caption: The enzymatic pathway for UDP-N-acetylglucosamine biosynthesis.
Fungal Chitin Synthesis Regulatory Pathways
Chitin synthesis is tightly regulated by complex signaling cascades in response to various cellular stresses.
Caption: Key signaling pathways regulating chitin synthase gene expression.
Experimental Workflow: Chitin Synthase Inhibition Assay
A generalized workflow for determining the inhibitory activity of compounds against chitin synthase is outlined below.
References
- 1. Chitin Metabolic Pathways in Insects and Their Regulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel roles for GlcNAc in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of chitin synthase, a critical enzyme in fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the fungistatic and fungicidal properties of this compound D. It delves into its mechanism of action, presents available quantitative susceptibility data, and details the experimental protocols for assessing its antifungal activity. Furthermore, this guide illustrates the key signaling pathways involved in the fungal response to cell wall stress induced by this compound D and outlines the experimental workflows for its evaluation.
Introduction
The fungal cell wall is an essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most fungi. The biosynthesis of chitin is therefore an attractive target for the development of antifungal agents. This compound D exerts its antifungal effect by competitively inhibiting chitin synthase, leading to a disruption of cell wall synthesis.[1][2] This mode of action results in distinct morphological and physiological consequences for susceptible fungi, which are explored in detail in this guide.
Mechanism of Action: Inhibition of Chitin Synthase
This compound D's primary mechanism of action is the competitive inhibition of chitin synthase.[1][2] Structurally, this compound D mimics the substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows this compound D to bind to the active site of the enzyme, preventing the incorporation of GlcNAc into the growing chitin chain.[3] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic lysis and unable to complete essential processes like septation and budding.[4] This disruption of cell wall integrity is the primary reason for the observed antifungal effects.
Fungistatic vs. Fungicidal Activity
This compound D is predominantly considered a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][2][5] At concentrations typically at or near the Minimum Inhibitory Concentration (MIC), this compound D causes morphological aberrations such as swelling of hyphae and germ tubes, and abnormal septum formation.[1][4] If the compound is removed from the growth medium, the fungi may be able to resume normal growth.[1]
However, under certain conditions and at higher concentrations, this compound D can exhibit fungicidal activity, leading to cell death.[6][7] The transition from fungistatic to fungicidal activity is dependent on the fungal species, the concentration of this compound D, and the experimental conditions. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Quantitative Data on Antifungal Activity
The susceptibility of different fungal species to this compound D varies. The following tables summarize available data on the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Fungicidal Concentration (MFC) of this compound D against a range of fungi. It is important to note that direct comparative MFC data for this compound D is limited in the public domain.
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Rhizoctonia solani | ≤1.56 | [1] |
| Alternaria mali | >0.5 | [1] |
| Cochliobolus miyabeanus | Induces morphological changes at 100 | [1] |
| Pyricularia oryzae | Induces morphological changes at 1.56–100 | [1] |
| Botrytis cinerea | EC50: 0.59 - 5.8 | [1] |
| Alternaria alternata | EC50: 0.378–30.245 | [1] |
| Candida albicans | Induces morphological changes at millimolar concentrations | [6][7] |
| Cryptococcus neoformans | Inhibits growth at millimolar concentrations | [6][7] |
| Fusarium oxysporum | Mycelial growth inhibited by 1.8 cm at 100 mg/L | [8] |
Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. While related to MIC, it is not an identical measure. The data for Fusarium oxysporum is presented as inhibition of mycelial growth diameter and not a standard MIC value.
Experimental Protocols
The determination of the fungistatic and fungicidal activity of this compound D relies on standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antifungal susceptibility testing.[9][10][11][12][13][14][15][16]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.
Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of this compound D in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth after a specified incubation period.
Detailed Protocol (based on CLSI M27-A3): [10][11][13][17]
-
Preparation of this compound D Stock Solution:
-
Dissolve this compound D powder in a suitable solvent (e.g., sterile distilled water) to a known high concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells of a 96-well plate.
-
Add 100 µL of the this compound D stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound D in each well.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies.
-
Suspend several colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except for the sterility control wells).
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound D at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.
Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.[18][19][20][21][22]
Detailed Protocol:
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette tip or loop, transfer a defined volume (e.g., 10-20 µL) from each well to a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C for a period sufficient to allow for the growth of any viable fungi (typically 24-72 hours).
-
-
Reading the MFC:
-
The MFC is the lowest concentration of this compound D from which there is no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.
-
Visualizations
Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
Inhibition of chitin synthesis by this compound D triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway attempts to compensate for the cell wall damage.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway activated by this compound D.
Experimental Workflow: MIC and MFC Determination
The following diagram illustrates the logical flow of the experimental procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Caption: Experimental workflow for determining MIC and MFC of this compound D.
Conclusion
This compound D is a well-characterized antifungal agent with a primary fungistatic mode of action targeting chitin synthesis. Its effectiveness varies among different fungal species, highlighting the importance of standardized susceptibility testing. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to evaluate the antifungal properties of this compound D and similar compounds. Further research is warranted to establish a more comprehensive database of MFC values to better delineate the conditions under which this compound D exhibits fungicidal activity. Understanding the interplay between direct enzyme inhibition and the host's cellular response pathways will be crucial for the strategic development of novel antifungal therapies.
References
- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 5. ams.usda.gov [ams.usda.gov]
- 6. This compound D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. journals.asm.org [journals.asm.org]
- 16. EUCAST: Document Archive [eucast.org]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination [bio-protocol.org]
- 20. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Bioassays of Polyoxin Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a potent antifungal agent that acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1][2] By disrupting the formation of chitin, this compound D leads to abnormal cell wall structure and ultimately inhibits fungal growth.[2][3] This document provides detailed protocols for in vitro bioassays to determine the antifungal activity of this compound, specifically focusing on the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion Assay.
Mechanism of Action
This compound D's primary mode of action is the competitive inhibition of chitin synthase.[1][3][4] This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential component of the fungal cell wall. By binding to the active site of chitin synthase, this compound D prevents the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby halting chitin synthesis.[1][3] This disruption of cell wall formation leads to a fungistatic effect, inhibiting the germination, hyphal growth, and sporulation of susceptible fungi.[2][3]
Caption: Mechanism of action of this compound D.
Quantitative Data: In Vitro Antifungal Activity of this compound D
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound D against various fungal species. It is important to note that the antifungal activity of this compound D can be significantly influenced by the composition of the growth medium.[4]
| Fungal Species | Assay Type | Concentration (µg/mL) | Notes |
| Candida albicans | MIC | 0.1 | In a defined synthetic medium.[4] |
| MIC | >100 - 1,000 | In conventional, peptide-rich media.[4] | |
| Cryptococcus neoformans | Growth Inhibition | Millimolar concentrations | Specific MIC not reported.[1] |
| Aspergillus fumigatus | MIC | High (not specified) | Generally considered to have limited efficacy. |
| Fusarium oxysporum | Mycelial Growth Inhibition | 10 - 100 | Significant inhibition observed at these concentrations. |
| Botrytis cinerea (sensitive isolates) | EC50 | 0.59 - 2.27 | |
| Botrytis cinerea (reduced sensitivity) | EC50 | 4.6 - 5.8 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Objective: To determine the lowest concentration of this compound D that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound D stock solution (in a suitable solvent, e.g., sterile water)
-
96-well flat-bottom microtiter plates
-
Fungal isolate to be tested
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile saline or water
-
Spectrophotometer
-
0.5 McFarland standard
-
Humidified incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Prepare a working inoculum by diluting the adjusted suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Dilution:
-
Perform a serial two-fold dilution of the this compound D stock solution in the broth medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of each this compound D dilution into the appropriate wells of a new 96-well microtiter plate.
-
Add 100 µL of the working fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 35°C for 24 to 48 hours in a humidified environment.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound D at which there is no visible growth.
-
Caption: Broth Microdilution Workflow for MIC.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Objective: To determine the susceptibility of a fungal isolate to this compound D by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound D solution of known concentration
-
Fungal isolate to be tested
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue)
-
Sterile cotton swabs
-
Petri dishes
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume of the this compound D solution to a sterile filter paper disk to achieve the desired concentration per disk.
-
Allow the disks to dry completely.
-
Place the this compound D-impregnated disk onto the center of the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the Petri dishes and incubate at 35°C for 24 to 48 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The size of the zone is indicative of the susceptibility of the fungus to this compound D.
-
Caption: Agar Disk Diffusion Assay Workflow.
References
- 1. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Candida activity of this compound: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Polyoxin in Plant Pathology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Polyoxin, a peptidyl pyrimidine nucleoside antibiotic derived from Streptomyces cacaoi var. asoensis, serves as a potent and specific inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1][2][3] This unique mode of action makes it an invaluable tool in plant pathology research, offering a targeted approach to studying and controlling fungal pathogens. Its fungistatic nature, rather than fungicidal, allows for the investigation of fungal growth and development processes under inhibitory pressure.[1][2][3]
Mechanism of Action
This compound's primary mode of action is the competitive inhibition of chitin synthase.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall but is absent in plants, making chitin synthase an ideal target for antifungal agents with high selectivity.[2] By interfering with chitin synthesis, this compound causes the formation of incomplete and weakened cell walls in fungi. This leads to morphological abnormalities such as swelling in germ tubes and hyphae, and ultimately inhibits fungal growth and sporulation.[1][2][3]
Quantitative Data Summary
The efficacy of this compound varies depending on the specific this compound analogue (e.g., this compound B, this compound D), the target fungal species, and the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antifungal Activity of this compound (EC50 Values)
| Fungal Species | This compound Analogue | EC50 (µg/mL) | Reference |
| Botrytis cinerea (sensitive isolates) | This compound D | 0.59 - 2.27 | [1] |
| Botrytis cinerea (reduced sensitivity isolates) | This compound D | 4.6 - 5.8 | |
| Colletotrichum gloeosporioides | This compound B (10%) | 1.07 mg/mL | [4] |
Table 2: In Vitro Chitin Synthase Inhibition by this compound (IC50 Values)
| Fungal Species | This compound Analogue | IC50 (mM) | Reference |
| Sclerotinia sclerotiorum | This compound B | 0.19 | [5] |
| Candida albicans | This compound D | 0.0032 | [6] |
Table 3: Mycelial Growth and Spore Formation Inhibition by this compound
| Fungal Species | This compound Analogue/Concentration | Inhibition Effect | Reference |
| Alternaria kikuchiana | Polyoxins | Inhibition of sporulation at 0.125 - 1.0 ppm | [1] |
| Fusarium fujikuroi | This compound D | Dose-dependent reduction in conidial number at 15 - 150 ppm | [1] |
| Podosphaera xanthii | This compound D (50 ppm) | 98.8% inhibition of conidial formation on cucumber leaves | [1] |
| Rhizoctonia solani | This compound D | Highest activity at concentrations of 1.562 ppm or less | [1] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Pure culture of the target fungal pathogen
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal culture on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile saline or liquid medium.
-
Adjust the inoculum concentration to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[7]
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in the liquid culture medium in a separate 96-well plate.
-
The final concentrations should span a range appropriate for the expected MIC.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of each this compound dilution into the corresponding wells of a new 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (medium and inoculum, no this compound) and a negative control (medium only).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific fungus for 24 to 72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.
-
Protocol 2: In Vitro Chitin Synthase Inhibition Assay
This protocol is based on methods for screening chitin synthase inhibitors.[8][9]
Materials:
-
Fungal cell culture (e.g., a relevant plant pathogenic fungus)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Chitin synthase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl₂)
-
Substrate: UDP-[¹⁴C]-N-acetyl-D-glucosamine
-
This compound stock solution (in a suitable solvent)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow fungal cells to the mid-log phase in a liquid medium.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or bead beating, keeping the sample on ice.
-
Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.
-
Add varying concentrations of this compound (or solvent for control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the UDP-[¹⁴C]-N-acetyl-D-glucosamine substrate.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
-
Quantification of Chitin Synthesis:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin.
-
Wash the filter with 70% ethanol to remove the unincorporated substrate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Protocol 3: Plant Infection Assay
This protocol is a generalized method and should be optimized for the specific plant-pathogen system under investigation.
Materials:
-
Healthy, susceptible host plants
-
Culture of the target fungal pathogen
-
This compound solution at the desired concentration
-
Spore suspension of the pathogen
-
Humid chamber
Procedure:
-
Plant Preparation:
-
Grow host plants to a suitable developmental stage for infection.
-
-
This compound Application (Preventive Assay):
-
Spray the plants with the this compound solution until runoff.
-
Allow the plants to dry completely.
-
Control plants should be sprayed with a mock solution (e.g., water with the same solvent concentration as the this compound solution).
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Inoculate the plants by spraying the spore suspension evenly onto the leaf surfaces.
-
-
Incubation:
-
Place the inoculated plants in a humid chamber to maintain high humidity, which is conducive to infection.
-
Incubate the plants under appropriate light and temperature conditions for the specific plant-pathogen system.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 5-10 days), assess the disease severity.
-
Disease severity can be quantified by measuring lesion size, counting the number of lesions per leaf, or using a disease rating scale.
-
-
Data Analysis:
-
Compare the disease severity on this compound-treated plants to the control plants to determine the percentage of disease control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In Vitro Antifungal Susceptibility Workflow.
Caption: this compound's role in plant-pathogen interaction.
References
- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psecommunity.org [psecommunity.org]
- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro polymyxin activity against clinical multidrug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
Polyoxin: A Powerful Tool for Elucidating Fungal Cell Wall Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Polyoxins are a group of nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis that act as potent and specific inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1] This unique mode of action makes polyoxin an invaluable tool for studying the intricacies of fungal cell wall formation, integrity, and the associated signaling pathways. By disrupting the synthesis of chitin, a crucial structural polymer absent in mammals and plants, this compound allows researchers to investigate the consequences of a compromised cell wall, identify compensatory mechanisms, and screen for novel antifungal drug targets. These application notes provide detailed protocols and data to facilitate the use of this compound in fungal research and drug development.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of chitin synthase.[1] Structurally similar to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby preventing the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis leads to a weakened cell wall, making the fungus susceptible to osmotic stress and causing morphological abnormalities such as swelling of hyphae, abnormal budding patterns, and eventual cell lysis.[2][3]
Quantitative Data: Inhibitory Activity of Polyoxins
The efficacy of polyoxins varies between different fungal species and the specific this compound analogue. The following tables summarize the inhibitory concentrations (IC50) and inhibitor constants (Ki) of this compound D and this compound B against various fungal chitin synthases.
Table 1: In Vitro Inhibition of Fungal Chitin Synthase by Polyoxins
| Fungal Species | This compound Analogue | IC50 | Ki | Reference(s) |
| Sclerotinia sclerotiorum | This compound B | 0.19 mM | - | [4] |
| Candida albicans | This compound D | - | 3.2 ± 1.4 µM | [5] |
| Candida albicans (CaChs1) | Nikkomycin Z | 15 µM | - | [6] |
| Candida albicans (CaChs2) | Nikkomycin Z | 0.8 µM | - | [6] |
| Candida albicans (CaChs3) | Nikkomycin Z | 13 µM | - | [6] |
Note: Nikkomycin Z is another peptidyl nucleoside antibiotic with a similar mechanism of action to this compound and is often used for comparative studies.
Table 2: Antifungal Activity of this compound D (EC50 Values)
| Fungal Species | Common Name | EC50 (ppm) |
| Rhizoctonia solani | Sheath blight | < 1.56 |
| Botrytis cinerea | Gray mold | 0.59 - 5.8 |
| Alternaria alternata | Alternaria leaf spot | 0.378 - 30.245 |
| Sphaerobolus stellatus | Wood-rotting fungus | Lowest among 26 fungicides tested |
| Valsa ceratosperma | Valsa canker | Active |
| Erythricium salmonicolor | Pink disease | Active |
Data compiled from a study on the biological efficacy of this compound D in crop protection.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study fungal cell wall formation.
Protocol 1: Chitin Synthase Activity Assay
This protocol measures the in vitro activity of chitin synthase in the presence and absence of this compound.
Materials:
-
Fungal mycelia or spheroplasts
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Glass beads or liquid nitrogen for cell disruption
-
UDP-[3H]-N-acetylglucosamine (radiolabeled substrate)
-
This compound solution (e.g., this compound D or B) of known concentration
-
Trichloroacetic acid (TCA), 10%
-
Ethanol, 70%
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to the desired growth phase and harvest by centrifugation.
-
Wash the cell pellet with sterile water.
-
Disrupt the cells by vortexing with glass beads or by grinding in liquid nitrogen.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare reaction tubes containing the assay buffer, MgCl2, and the radiolabeled UDP-[3H]-N-acetylglucosamine.
-
Add varying concentrations of the this compound solution to the experimental tubes. Include a control tube with no inhibitor.
-
Initiate the reaction by adding the crude enzyme extract to each tube.
-
Incubate the reaction mixture at the optimal temperature for the fungal enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 15 minutes to precipitate the newly synthesized chitin.
-
-
Filtration and Washing:
-
Filter the contents of each tube through a glass fiber filter.
-
Wash the filters with 70% ethanol to remove unincorporated substrate.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.
-
Caption: Workflow for a chitin synthase activity assay.
Protocol 2: Fungal Cell Wall Integrity Assay
This protocol assesses the integrity of the fungal cell wall after treatment with this compound using cell wall perturbing agents.
Materials:
-
Fungal strain of interest
-
Appropriate liquid and solid growth media (e.g., YPD, SD)
-
This compound solution
-
Cell wall stressing agents:
-
Calcofluor White (CFW)
-
Congo Red (CR)
-
-
Sorbitol (osmotic stabilizer)
-
Sterile microplates or petri dishes
-
Spectrophotometer or plate reader (for liquid assays)
Procedure:
-
Growth Curve Analysis with this compound:
-
Inoculate a liquid culture of the fungus in a microplate.
-
Add serial dilutions of this compound to the wells.
-
Incubate at the optimal growth temperature and measure the optical density (OD) at regular intervals to determine the minimum inhibitory concentration (MIC).
-
-
Spot Assay on Solid Media:
-
Prepare solid media plates containing sub-lethal concentrations of this compound.
-
Prepare another set of plates containing this compound plus a cell wall stressing agent (e.g., CFW at 10-50 µg/mL or CR at 20-100 µg/mL).
-
Prepare a third set of plates containing this compound, the stressing agent, and an osmotic stabilizer (e.g., 1 M sorbitol).
-
Prepare serial dilutions of a fungal spore suspension or liquid culture.
-
Spot 5 µL of each dilution onto the plates.
-
Incubate the plates and observe for growth. Increased sensitivity to CFW or CR in the presence of this compound, which is rescued by sorbitol, indicates a compromised cell wall.
-
Caption: Workflow for a cell wall integrity spot assay.
Protocol 3: Microscopy of this compound-Treated Fungi
This protocol describes the staining and visualization of morphological changes in fungi after this compound treatment.
Materials:
-
Fungal culture
-
This compound solution
-
Microscope slides and coverslips
-
Fluorescent stains:
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Fungal Treatment:
-
Grow fungi in liquid culture to the desired stage.
-
Add this compound at a concentration known to induce morphological changes (e.g., near the MIC).
-
Incubate for a period sufficient to observe effects (e.g., 4-24 hours).
-
-
Staining:
-
Harvest a small aliquot of the treated and untreated (control) fungal culture.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL) and Propidium Iodide (e.g., 1 µg/mL).
-
Incubate in the dark for 10-15 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess stain.
-
Mount a drop of the cell suspension on a microscope slide with a coverslip.
-
Observe under a fluorescence microscope. Use a DAPI filter set for Calcofluor White and a TRITC or Texas Red filter set for Propidium Iodide.
-
-
Observation:
-
In this compound-treated samples, look for:
-
Swollen hyphae and yeast cells.
-
Aberrant septation.
-
Cell lysis (indicated by loss of morphology and propidium iodide staining).
-
Increased or abnormal chitin deposition (brighter or patchy Calcofluor White staining) as a compensatory response.[7]
-
-
Caption: Workflow for microscopy of this compound-treated fungi.
Signaling Pathway: The Cell Wall Integrity (CWI) Pathway
Inhibition of chitin synthesis by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (mitogen-activated protein kinase) cascade that acts as a compensatory mechanism to reinforce the cell wall.[11][12]
Description of the Pathway:
-
Sensing Cell Wall Stress: Cell surface sensors (e.g., Wsc1, Mid2) detect the cell wall damage caused by the lack of chitin.
-
Activation of Rho1 GTPase: The sensors activate the Rho1 GTPase, a master regulator of the CWI pathway.
-
Activation of Protein Kinase C (PKC): Rho1-GTP activates Protein Kinase C (Pkc1).
-
MAPK Cascade: Pkc1 initiates a phosphorylation cascade involving a series of MAP kinases (Bck1, Mkk1/2, and Slt2/Mpk1).
-
Transcriptional Response: The terminal MAPK, Slt2/Mpk1, translocates to the nucleus and activates transcription factors (e.g., Rlm1, Swi4/Swi6) that upregulate the expression of genes involved in cell wall synthesis and remodeling, including other chitin synthases and glucan synthases.[11][12]
References
- 1. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound D on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. microbenotes.com [microbenotes.com]
- 10. dalynn.com [dalynn.com]
- 11. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polyoxin D Zinc Salt in Agricultural Fungicide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D zinc salt is a biochemical fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis. It offers a unique mode of action, targeting chitin synthesis in fungal cell walls, making it an effective tool for managing a variety of plant pathogenic fungi.[1] Its fungistatic, rather than fungicidal, nature and low toxicity to non-target organisms position it as a valuable component in Integrated Pest Management (IPM) and resistance management programs.[2] this compound D zinc salt is classified under Group 19 by the Fungicide Resistance Action Committee (FRAC), highlighting its distinct mechanism of action.[3]
These application notes provide a comprehensive overview of the use of this compound D zinc salt in agricultural applications, including its efficacy, relevant experimental protocols, and mechanism of action.
Data Presentation
Efficacy of this compound D Zinc Salt Formulations
The following tables summarize the efficacy of this compound D zinc salt against various fungal pathogens on different crops.
Table 1: Efficacy of this compound D Zinc Salt 5% SC against Grape Powdery Mildew (Erysiphe necator)
| Application Rate (ml/ha) | Mean Percent Disease Control (PDC) - Leaves | Mean Percent Disease Control (PDC) - Bunches | Mean Percent Increase in Yield |
| 600 | 56.4% | 75.7% | 57.47% |
| 400 | 43.35% | 68.64% | 40.5% |
| 200 | 34.77% | - | - |
Data from a two-season field trial on grapes.[1]
Table 2: In-Vitro Sensitivity of Botrytis cinerea (Gray Mold) from Strawberry to this compound D Zinc Salt
| Isolate Phenotype | EC50 Range (µg/ml) |
| Sensitive (S) | 0.59 - 2.27 |
| Reduced Sensitive (RS) | 4.6 - 5.8 |
EC50 values were determined for mycelial growth inhibition on malt extract agar.[2][3]
Experimental Protocols
Protocol for In-Vitro Antifungal Efficacy (EC50 Determination) using the Poisoned Food Technique
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound D zinc salt required to inhibit the mycelial growth of a target fungus.
Materials:
-
This compound D zinc salt technical grade or formulated product
-
Target fungal culture (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Preparation of Fungicide Stock Solution: Accurately weigh a known amount of this compound D zinc salt and dissolve it in sterile distilled water to prepare a stock solution of a high concentration (e.g., 1000 µg/ml).
-
Preparation of Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Under sterile conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/ml). Also, prepare a control set of plates with no fungicide.
-
Pouring of Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: From the periphery of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each petri dish.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelial growth in the control plates reaches the edge of the dish.
-
Calculation of Percent Inhibition: Calculate the percent inhibition of mycelial growth for each concentration using the following formula: Percent Inhibition = [(C - T) / C] * 100 Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
-
EC50 Determination: Use probit analysis or a similar statistical method to determine the EC50 value from the dose-response data.
Protocol for Field Bio-Efficacy Trial against Grape Powdery Mildew
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of a this compound D zinc salt formulation against grape powdery mildew.
Materials:
-
This compound D zinc salt formulation (e.g., 5% SC)
-
Commercial vineyard with a history of powdery mildew
-
Backpack sprayer or other suitable application equipment
-
Standard commercial fungicide for comparison
-
Water
-
Marking flags
-
Data collection sheets
-
Disease severity rating scale
Procedure:
-
Experimental Design: Select a vineyard with uniform vine age and variety. The trial should be laid out in a randomized complete block design (RCBD) with a minimum of three replications per treatment. Each plot should consist of a designated number of vines.
-
Treatments:
-
T1: this compound D zinc salt - Low application rate
-
T2: this compound D zinc salt - Medium application rate
-
T3: this compound D zinc salt - High application rate
-
T4: Standard commercial fungicide
-
T5: Untreated control
-
-
Application: Apply the fungicide treatments at regular intervals (e.g., 7-14 days) starting from the early stages of disease development or as a preventive measure. Ensure thorough coverage of the foliage and bunches.
-
Disease Assessment: Periodically assess the incidence and severity of powdery mildew on both leaves and bunches. Disease severity can be rated on a 0-5 scale, where 0 = no disease and 5 = severe infection.
-
Data Collection: Record the disease incidence (percentage of infected leaves/bunches) and severity for each plot at each assessment date.
-
Yield Assessment: At harvest, record the total yield per plot and assess the quality of the grapes.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments in terms of disease control and yield. Calculate the Percent Disease Control (PDC) for each treatment relative to the untreated control.
Protocol for In-Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from nonradioactive assays and can be used to determine the inhibitory effect of this compound D zinc salt on chitin synthase activity.
Materials:
-
Crude enzyme extract containing chitin synthase (e.g., from Neurospora crassa or other fungi)
-
This compound D zinc salt
-
UDP-N-acetylglucosamine (UDP-GlcNAc) - substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microplate reader
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
Horseradish peroxidase-WGA conjugate (WGA-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
Procedure:
-
Enzyme Preparation: Prepare a crude cell-free extract containing chitin synthase from a suitable fungal source.
-
Assay Reaction: In a 96-well microtiter plate, set up the reaction mixture containing the assay buffer, the enzyme extract, and various concentrations of this compound D zinc salt. Include a control without the inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate, UDP-GlcNAc, to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific period to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.
-
Washing: After incubation, wash the plate multiple times to remove unbound substrate and reactants.
-
Detection: Add the WGA-HRP conjugate to each well and incubate to allow it to bind to the synthesized chitin.
-
Substrate Addition: After another washing step, add the HRP substrate (e.g., TMB). The HRP will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The amount of color produced is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition of chitin synthase activity for each concentration of this compound D zinc salt compared to the control.
Mandatory Visualizations
References
Application Note: Detection and Quantification of Polyoxin D using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D is a naturally occurring nucleoside antibiotic fungicide produced by Streptomyces cacaoi var. asoensis.[1] It is effective against a range of plant pathogenic fungi by inhibiting chitin synthesis, a crucial component of the fungal cell wall.[1][2] This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate detection and quantification of this compound D in various matrices. This method is crucial for residue analysis in agricultural products, environmental monitoring, and pharmacokinetic studies in drug development.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound D. The analyte is first extracted from the sample matrix using a suitable solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is injected into a liquid chromatography system, where this compound D is separated from other components on a reversed-phase or HILIC column. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and specific precursor and product ions are monitored for quantification and confirmation.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Two examples are provided below for grape and butterbur samples.
A. Extraction from Grape Matrix [3]
-
Weigh 10 g of a homogenized grape sample into a centrifuge tube.
-
Add 20 mL of acidified methanol (0.1% formic acid).
-
Homogenize the mixture for 1 minute.
-
Centrifuge for 5 minutes at 5000 rpm.
-
Transfer 1 mL of the clear supernatant to an Eppendorf tube.
-
Centrifuge again for 5 minutes at 10000 rpm.
-
Take 500 µL of the supernatant and add 500 µL of water.
-
Sonicate and homogenize the mixture.
-
Filter the extract through a 0.2 µm nylon membrane filter before injecting it into the LC-MS/MS system.
B. Extraction from Butterbur Matrix [4]
-
Extract the sample with acidified deionized water.
-
Purify the extract using a solid-phase extraction (SPE) HLB cartridge.
Liquid Chromatography
-
Chromatographic System: A standard HPLC or UPLC system.
-
Column: Princeton SPHER-60 C18 (50×2.0 mm, 3 µm) or equivalent.[3]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[3]
-
Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[3]
-
Flow Rate: 350 µL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
Gradient Program:
Time (min) % Mobile Phase A 0 - 0.5 90 0.5 - 2 90 -> 30 2 - 7 30 7 - 7.5 30 -> 90 | 7.5 - 10 | 90 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (m/z): 522 [M+H]⁺.[3]
-
Product Ions (m/z):
-
Collision Energy (CE): Optimized for the specific instrument, for example, 25 V for the quantifying ion and 36 V for the confirming ion.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound D from different studies.
Table 1: Method Validation Parameters for this compound D Analysis in Grapes [3]
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | Not explicitly stated, determined by S/N of 3 |
| Limit of Quantification (LOQ) | Not explicitly stated, determined by S/N of 10 |
| Recovery | >70% |
| Matrix Effect | Signal suppression ≥23% |
Table 2: Method Validation Parameters for this compound D Analysis in Butterbur [4][5]
| Parameter | Value |
| Linearity (r²) | ≥0.999 |
| Limit of Detection (LOD) | 0.015 µg/g |
| Limit of Quantification (LOQ) | 0.05 µg/g |
| Recovery | 86.26 - 87.37% |
| Relative Standard Deviation (RSD) | <5% |
Visualizations
Signaling Pathway of this compound D
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.pphouse.org [ojs.pphouse.org]
- 4. A simple extraction method for the detection and quantification of this compound D, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Polyoxin-Resistant Fungal Strains for Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxin D, a potent and specific inhibitor of chitin synthase, serves as a valuable tool in fungal research and as a lead compound in the development of antifungal agents.[1][2] Its mechanism of action involves the competitive inhibition of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][3] This inhibition leads to abnormal cell morphology and compromises cell wall integrity.[1] The development of this compound-resistant fungal strains is a critical aspect of laboratory studies for several reasons, including investigating mechanisms of drug resistance, understanding the role of chitin synthesis in fungal physiology and pathogenesis, and for use as selectable markers in fungal genetics.
This document provides detailed protocols for the generation and characterization of this compound-resistant fungal strains using UV mutagenesis. It includes methodologies for mutagenesis, selection of resistant mutants, and confirmation of the resistance phenotype.
Data Presentation
Table 1: Quantitative Data on this compound D Activity and Fungal Resistance
| Fungal Species | This compound D Concentration/Value | Observation | Reference(s) |
| Botrytis cinerea (Sensitive) | EC₅₀: 0.59 - 2.27 µg/mL | Mycelial growth inhibition | [1] |
| Botrytis cinerea (Reduced Sensitivity) | EC₅₀: 4.6 - 5.8 µg/mL | Mycelial growth inhibition | [1] |
| Rhizoctonia solani | < 1.562 ppm | High activity (mycelial growth inhibition) | [1] |
| Colletotrichum gloeosporioides | EC₅₀: 1.07 mg/mL (this compound B) | Mycelium growth inhibition | [2] |
| Alternaria mali | > 0.5 ppm | Swollen germ tubes | [1] |
| Pyricularia oryzae | 1.56 - 100 ppm | Swollen conidial germ tubes | [1] |
| Aspergillus niger (from low-stress environment) | 0.42 - 1.50% | Spontaneous mutation frequency (conidial color and morphology) | [4] |
| Aspergillus niger (from high-stress environment) | 2.30 - 4.89% | Spontaneous mutation frequency (conidial color and morphology) | [4] |
| Penicillium lanosum (from low-stress environment) | 0.29 - 2.38% | Spontaneous mutation frequency (conidial color and morphology) | [4] |
| Penicillium lanosum (from high-stress environment) | 6.51 - 11.56% | Spontaneous mutation frequency (conidial color and morphology) | [4] |
Experimental Protocols
Protocol 1: Fungal Spore Suspension Preparation
-
Culture the desired fungal strain on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Flood the surface of the agar plate with 5-10 mL of sterile 0.05% (v/v) Tween 80 in sterile distilled water.
-
Gently scrape the surface with a sterile L-shaped spreader to dislodge the spores.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through sterile glass wool or a cell strainer to remove mycelial fragments.
-
Centrifuge the spore suspension at 3000 x g for 5 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat the washing step twice.
-
Determine the spore concentration using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL with sterile distilled water.
Protocol 2: UV Mutagenesis of Fungal Spores
Caution: UV radiation is harmful. Use appropriate personal protective equipment (PPE), including UV-blocking face shields and gloves.
-
Pipette 10 mL of the prepared spore suspension (1 x 10⁶ spores/mL) into a sterile glass petri dish.
-
Place the open petri dish on a magnetic stirrer under a calibrated UV-C lamp (254 nm). The distance from the lamp to the spore suspension should be standardized.
-
Expose the spore suspension to UV radiation for varying durations (e.g., 30, 60, 90, 120, and 180 seconds) while continuously stirring. The optimal exposure time will vary between fungal species and should be determined empirically to achieve a survival rate of 10-30%.
-
To determine the survival rate, plate 100 µL of serial dilutions of both the untreated and UV-treated spore suspensions onto non-selective agar plates.
-
Incubate the plates in the dark to prevent photoreactivation.
-
After incubation, count the number of colonies and calculate the survival rate as: (Number of colonies from UV-treated sample / Number of colonies from untreated sample) x 100%.
-
Select the UV exposure time that results in the desired survival rate for the subsequent selection experiment.
Protocol 3: Selection of this compound-Resistant Mutants
-
Prepare a solid growth medium (e.g., PDA) supplemented with a selective concentration of this compound D. The appropriate concentration must be determined empirically for each fungal species but can be guided by the EC₅₀ values in Table 1. A starting point could be 2-5 times the wild-type EC₅₀.
-
Plate 100-200 µL of the UV-mutagenized spore suspension onto the this compound D-containing agar plates.
-
As a control, plate the same volume of the mutagenized spore suspension onto non-selective agar plates to determine the total number of viable spores.
-
Incubate the plates at the optimal growth temperature for the fungus until colonies appear on the selective medium. This may take several days to weeks.
-
Isolate individual colonies that grow on the this compound D-containing medium by transferring them to fresh selective agar plates for purification.
Protocol 4: Confirmation of Resistance by Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.[5][6][7][8]
-
Prepare a serial two-fold dilution of this compound D in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). The concentration range should bracket the expected MIC.
-
Prepare a standardized inoculum of the putative resistant mutants and the wild-type strain at a concentration of approximately 1-5 x 10⁵ spores/mL in the same liquid medium.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound D.
-
Include a positive control (inoculum without this compound D) and a negative control (medium only) for each strain.
-
Incubate the plates at the optimal growth temperature for 24-72 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound D that shows no visible growth or a significant reduction in growth compared to the positive control.[7][8]
-
Resistant strains will exhibit a significantly higher MIC value compared to the wild-type strain.
Protocol 5: Analysis of Resistance Stability
-
Culture the confirmed this compound-resistant mutants on non-selective agar medium for several successive generations (e.g., 5-10 transfers).
-
After each transfer, re-test the MIC of the mutant strain as described in Protocol 4.
-
A stable resistant phenotype is indicated by the maintenance of the elevated MIC value over multiple generations in the absence of selective pressure.
Visualizations
Figure 1: Experimental workflow for generating and characterizing this compound-resistant fungal strains.
Figure 2: Signaling pathway of this compound action and a mechanism of fungal resistance.
References
- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in spontaneous mutation frequencies as a function of environmental stress in soil fungi at “Evolution Canyon,” Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Utilizing Polyoxin D for the Study of Chitin Synthesis in Neurospora crassa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyoxin D is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall biosynthesis.[1][2] This characteristic makes it an invaluable tool for investigating the intricacies of chitin synthesis and its role in the growth, morphology, and pathogenesis of fungi. Neurospora crassa, a well-established model filamentous fungus, offers a genetically tractable system to dissect the effects of this compound D on fungal biology. These application notes provide detailed protocols for utilizing this compound D to study chitin synthesis in Neurospora crassa, including methods for assessing its impact on fungal growth, chitin synthase activity, cell wall composition, and morphology. Furthermore, we present a model of the cell wall integrity signaling pathway, which is activated in response to cell wall stress induced by inhibitors like this compound D.
Mechanism of Action
This compound D functions as a competitive inhibitor of chitin synthase by acting as a structural analog of the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition disrupts the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall. Consequently, fungal hyphae exposed to this compound D exhibit characteristic morphological abnormalities, including swelling and bursting, particularly at the growing tips where cell wall synthesis is most active.[1][2]
Data Presentation
Table 1: Inhibitory Effects of this compound D on Neurospora crassa
| Parameter | Concentration | Observed Effect | Reference |
| Radial Growth Inhibition | 40 µM | 53% inhibition | [3] |
| Chitin Synthase Activity Inhibition | 0.1 ppm | Complete inhibition of chitin synthetase from P. oryzae (a related fungus) | [1] |
| UDP-GlcNAc Accumulation | Not specified for N. crassa | 150-160% increase in C. miyabeanus | [1] |
Table 2: Kinetic Parameters of this compound D Inhibition on Neurospora crassa Chitin Synthetase
| Parameter | Value | Reference |
| Kᵢ (this compound D) | 1.40 x 10⁻⁶ M | |
| Kₘ (UDP-N-acetylglucosamine) | 1.43 x 10⁻³ M |
Experimental Protocols
Protocol 1: Fungal Growth Inhibition Assay
This protocol details the determination of the minimum inhibitory concentration (MIC) and the dose-dependent effect of this compound D on the radial growth of Neurospora crassa.
Materials:
-
Neurospora crassa wild-type strain
-
Vogel’s Minimal Medium (VMM) agar plates
-
This compound D stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile water
-
Sterile cork borer or inoculation needle
-
Incubator (30°C)
-
Ruler or calipers
Procedure:
-
Prepare this compound D Plates:
-
Autoclave VMM agar and cool to 50-55°C.
-
Add appropriate volumes of this compound D stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of N. crassa, take a small plug of mycelium using a sterile cork borer or an inoculation needle.
-
Place the mycelial plug in the center of each VMM agar plate containing different concentrations of this compound D.
-
-
Incubation:
-
Incubate the plates at 30°C for 2-3 days, or until the mycelium on the control plate has reached a significant diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control (0 µM this compound D) using the formula: % Inhibition = [(Diameter_control - Diameter_treated) / Diameter_control] * 100
-
Plot the percentage of inhibition against the this compound D concentration to generate a dose-response curve and determine the MIC (the lowest concentration that completely inhibits visible growth).
-
Protocol 2: In Vitro Chitin Synthase Activity Assay (Non-Radioactive Method)
This protocol describes a non-radioactive method to measure the activity of chitin synthase in crude extracts of Neurospora crassa and the inhibitory effect of this compound D. This method is adapted from protocols used for other fungi and insects.[4][5][6]
Materials:
-
Neurospora crassa mycelium
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Glass beads (425-600 µm)
-
Centrifuge
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
This compound D solutions of varying concentrations
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow N. crassa in liquid VMM to the desired growth phase.
-
Harvest mycelia by filtration and wash with cold sterile water.
-
Resuspend the mycelia in ice-cold Lysis Buffer.
-
Disrupt the cells by vortexing with glass beads for several cycles, with cooling on ice in between.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method like the Bradford assay.
-
-
Chitin Synthase Assay:
-
Coat the wells of a 96-well plate with WGA and then block with a blocking buffer.
-
In each well, add the crude enzyme extract, varying concentrations of this compound D (or buffer for control), and the substrate solution (UDP-GlcNAc).
-
Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.
-
Wash the wells thoroughly to remove unbound reagents.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.
-
Wash the wells again to remove unbound conjugate.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the chitin synthase activity based on the absorbance values, subtracting the background from a no-enzyme control.
-
Determine the percentage of inhibition of chitin synthase activity for each this compound D concentration.
-
Protocol 3: Analysis of Cell Wall Chitin Content
This protocol outlines the extraction of the cell wall from Neurospora crassa and the subsequent quantification of its chitin content.
Materials:
-
Neurospora crassa mycelium (grown with and without this compound D)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glass beads
-
SDS (Sodium dodecyl sulfate)
-
β-mercaptoethanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Glucosamine standard solution
-
Reagents for a colorimetric assay for glucosamine (e.g., Elson-Morgan assay)
-
Spectrophotometer
Procedure:
-
Cell Wall Isolation:
-
Harvest and wash the mycelia as described in Protocol 2.
-
Disrupt the cells in the extraction buffer using glass beads.
-
Centrifuge the homogenate to pellet the cell walls.
-
Wash the cell wall pellet repeatedly with water to remove cytoplasmic contaminants.
-
To further purify, boil the cell wall pellet in a solution of 1% SDS and 1% β-mercaptoethanol for 10 minutes.
-
Wash the purified cell walls extensively with water and then lyophilize to determine the dry weight.
-
-
Chitin Hydrolysis and Quantification:
-
Hydrolyze a known dry weight of the cell wall material in 2 M TFA or 6 M HCl at 100°C for 4-6 hours. This will break down the chitin polymer into its monomer, glucosamine.
-
Neutralize the hydrolysate.
-
Quantify the amount of glucosamine in the hydrolysate using a colorimetric method such as the Elson-Morgan assay, with a standard curve prepared from known concentrations of glucosamine.
-
Calculate the chitin content as a percentage of the cell wall dry weight.
-
Protocol 4: Microscopic Observation of Morphological Changes
This protocol describes how to visualize the effects of this compound D on the morphology of Neurospora crassa hyphae using light microscopy and a fluorescent stain for chitin.
Materials:
-
Neurospora crassa grown on VMM agar with and without this compound D (as in Protocol 1)
-
Microscope slides and coverslips
-
Calcofluor White stain solution (a fluorescent dye that binds to chitin)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Sample Preparation:
-
From the growing edge of the fungal colonies on the agar plates, excise a small block of agar containing hyphae.
-
Place the agar block on a microscope slide with the hyphae facing up.
-
-
Staining:
-
Add a drop of Calcofluor White solution to the agar block.
-
Place a coverslip over the sample.
-
-
Microscopy:
-
Observe the hyphae under a light microscope to view the overall morphology. Look for signs of swelling, abnormal branching, and lysis at the hyphal tips in the this compound D-treated samples compared to the untreated control.
-
Switch to a fluorescence microscope with a DAPI filter set to visualize the chitin in the cell walls and septa. Observe any differences in the pattern and intensity of fluorescence between the treated and untreated hyphae.
-
Visualization of Cellular Pathways and Workflows
Caption: Mechanism of this compound D action on chitin synthesis.
Caption: Experimental workflow for studying this compound D effects.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Neurospora crassa to a Marine-Derived Aspergillus tubingensis Anhydride Exhibiting Antifungal Activity That Is Mediated by the MAS1 Protein | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Polyoxin D in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed information on the field application rates of Polyoxin D for the effective management of various fungal diseases in agricultural crops. The information is intended to guide researchers and professionals in developing and evaluating crop protection strategies utilizing this biochemical fungicide.
Overview of this compound D
This compound D is a naturally derived fungicide produced through the fermentation of the soil microorganism Streptomyces cacaoi var. asoensis.[1][2] It offers a unique mode of action, targeting the inhibition of chitin synthase, an enzyme crucial for the formation of fungal cell walls.[2][3][4][5][6] This fungistatic action prevents the growth and development of pathogenic fungi, rather than directly killing them.[1][3][4][5][6] this compound D is recognized for its safety profile, with low toxicity to mammals, fish, and beneficial insects, making it a suitable component for integrated pest management (IPM) and organic farming programs.[3][6][7]
Quantitative Data Summary: Field Application Rates and Efficacy
The following tables summarize the recommended field application rates and observed efficacy of this compound D against various plant pathogenic fungi on different crops.
Table 1: Recommended Application Rates of this compound D for Various Crops and Target Diseases
| Crop | Target Disease(s) | Formulation | Application Rate (Formulation) | Application Rate (Active Ingredient) | Reference |
| Grapes | Powdery Mildew (Erysiphe necator) | 5% SC | 600 ml/ha | 30 g a.i./ha | [8][9][10] |
| Grapes | Powdery Mildew (Erysiphe necator) | Not Specified | 10 - 30 ppm | Not Specified | [3][10] |
| Rice | Sheath Blight (Rhizoctonia solani) | 3% WP | 355 - 600 g/mu | Not Specified | [11] |
| Rice | Sheath Blight (Rhizoctonia solani) | 5% SC | 600 ml/ha | 30 g a.i./ha | [8] |
| Chilli | Powdery Mildew (Leveillula taurica) | 5% SC | 1000 ml/ha | 50 g a.i./ha | [8] |
| Cucumber | Powdery Mildew (Podosphaera xanthii) | Not Specified | 50 ppm | Not Specified | [3][12] |
| Cucumber | Downy Mildew, Powdery Mildew | 3% WP | 467 - 600 g/mu | Not Specified | [11] |
| Watermelon | Powdery Mildew, Gummy Stem Blight | Not Specified | 100 ppm | Not Specified | [3][10] |
| Watermelon, Melon | Gummy Stem Blight | Not Specified | 52 ppm | Not Specified | [3] |
| Tomato | Early Blight, Late Blight | 0.3% Water Solution | 600 - 1000 ml/mu | Not Specified | [11] |
| Melon | Wilt | 0.3% Water Solution | 80 - 100 times dilution | Not Specified | [11] |
| Cabbage, Lettuce | Head Rot, Bottom Rot (R. solani) | Not Specified | 22.2 - 44.4 ppm | Not Specified | [13] |
| Onion, Carrot | Southern Blight (S. rolfsii) | Not Specified | 22.2 - 44.4 ppm | Not Specified | [13] |
| Apples, Berries, Grapes | Various Fungal Diseases | WG Fungicide | 22 - 40 g/100 L | Not Specified | [2] |
SC: Suspension Concentrate, WP: Wettable Powder, WG: Water Dispersible Granule, ppm: parts per million, g/ha: grams per hectare, ml/ha: milliliters per hectare, g/mu: grams per mu (Chinese unit of area), g a.i./ha: grams of active ingredient per hectare.
Table 2: Efficacy of this compound D in Field Trials
| Crop | Target Disease | Application Rate | Percent Disease Control / Efficacy | Reference |
| Grapes (Leaves) | Powdery Mildew | 600 ml/ha (5% SC) | 56.4% | [9][10] |
| Grapes (Bunches) | Powdery Mildew | 600 ml/ha (5% SC) | 75.7% | [9][10] |
| Rice | Sheath Blight | 355 - 600 g/mu (3% WP) | >80% | [11] |
| Cucumber | Powdery Mildew (Conidial Formation) | 50 ppm | 98.8% inhibition | [3][12] |
Experimental Protocols
The following are generalized protocols for the field application of this compound D based on methodologies cited in various studies. Researchers should adapt these protocols to their specific experimental conditions and local regulations.
Preparation of this compound D Spray Solution
Objective: To prepare a stable and effective spray solution of this compound D for field application.
Materials:
-
This compound D formulation (e.g., 5% SC, 3% WP)
-
Clean water
-
Calibrated measuring cylinders or scales
-
Spray tank
-
Agitator (mechanical or manual)
-
Adjuvant (optional, check product label)
Procedure:
-
Fill the spray tank with half the required volume of clean water.
-
Start the agitator to ensure continuous mixing.
-
Accurately measure the required amount of this compound D formulation based on the target application rate (see Table 1).
-
For Wettable Powders (WP), pre-mix the powder with a small amount of water to form a slurry before adding it to the tank.
-
Slowly add the measured this compound D formulation (or slurry) to the spray tank.
-
Add the remaining volume of water to the spray tank to achieve the final desired concentration.
-
If using an adjuvant, add it to the tank last, following the manufacturer's recommendations.[14]
-
Continue agitation for at least 5-10 minutes to ensure the solution is thoroughly mixed before application.
-
Maintain agitation during transport and application to prevent settling of the active ingredient.
Field Application Protocol
Objective: To apply this compound D effectively to target crops for the control of fungal diseases.
Equipment:
-
Calibrated sprayer (e.g., backpack sprayer, tractor-mounted sprayer)[8]
-
Appropriate nozzles for the target crop and disease (e.g., hollow cone nozzles)[8]
-
Personal Protective Equipment (PPE) as per product label instructions (e.g., coveralls, gloves, eye protection)[14]
Procedure:
-
Timing of Application:
-
Preventative: Apply before the first signs of disease appear, especially during periods of high disease pressure.[8][14] Lower rates may be used for preventative applications.[14]
-
Curative: Apply at the initial onset of disease symptoms.[11] Higher rates are recommended when disease pressure is high.[14]
-
-
Application Frequency:
-
Application Method:
-
Apply as a foliar spray, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.[11][14]
-
The product can be applied using various ground or aerial spray equipment.[14]
-
For soil-borne diseases, this compound D can be applied as a soil drench or through chemigation.[11][13][14]
-
-
Post-Application:
Visualizations
Signaling Pathway: Mode of Action of this compound D
Caption: Competitive inhibition of chitin synthase by this compound D.
Experimental Workflow: Field Application of this compound D
Caption: Generalized workflow for this compound D field application.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological efficacy of this compound D in crop protection [jstage.jst.go.jp]
- 6. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canada.ca [canada.ca]
- 8. Piilin | PI Industries this compound D Zinc Salt Fungicide [piindustries.com]
- 9. ojs.pphouse.org [ojs.pphouse.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: This medicine has strong systemic properties and excellent curative effect, and has special effects on more than 30 diseases! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 12. Biological efficacy of this compound D in crop protection [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. ams.usda.gov [ams.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Polyoxin D Concentration for Inhibiting Rhizoctonia solani
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Polyoxin D to inhibit the growth of the plant pathogenic fungus Rhizoctonia solani.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound D against Rhizoctonia solani?
A1: this compound D is a potent and specific inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2][3][4] Chitin is a primary structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By competitively inhibiting chitin synthase, this compound D disrupts the formation of the fungal cell wall, leading to abnormal hyphal swelling, septal defects, and ultimately, the cessation of growth.[1][2][3][4] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungus.[1][3]
Q2: What is a typical effective concentration range for this compound D against Rhizoctonia solani?
A2: this compound D is known for its high activity against fungi in the genus Rhizoctonia at very low concentrations.[3] Effective inhibition of mycelial growth is typically observed at concentrations of 1.562 parts per million (ppm) or less.[3] However, the optimal concentration can vary depending on the specific isolate of Rhizoctonia solani, the composition of the culture medium, and the specific experimental conditions.[3]
Q3: How should I prepare a stock solution of this compound D for my experiments?
A3: this compound D is highly soluble in water.[5] To prepare a stock solution, accurately weigh the desired amount of this compound D zinc salt and dissolve it in sterile deionized or distilled water. For example, to make a 1000 ppm (1 mg/mL) stock solution, dissolve 10 mg of this compound D in 10 mL of sterile water. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use to prevent contamination. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Q4: Is this compound D stable in standard fungal culture media?
A4: this compound D is generally stable in standard fungal culture media such as Potato Dextrose Agar (PDA) at neutral or slightly acidic pH. However, its stability can be affected by high pH and temperature. It is advisable to add the this compound D solution to the molten agar after it has cooled to approximately 45-50°C to minimize any potential degradation from heat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of R. solani growth at expected effective concentrations. | 1. Degraded this compound D: Improper storage or repeated freeze-thaw cycles of the stock solution may lead to loss of activity. 2. Resistant Isolate: The specific isolate of R. solani may have reduced sensitivity to this compound D. 3. Incorrect Concentration: Errors in stock solution preparation or dilution calculations. | 1. Prepare a fresh stock solution of this compound D. Store aliquots at -20°C to avoid multiple freeze-thaw cycles. 2. Test a range of concentrations to determine the minimum inhibitory concentration (MIC) for your specific isolate. If possible, include a known sensitive reference strain of R. solani as a positive control. 3. Double-check all calculations and ensure accurate pipetting. |
| High variability in mycelial growth between replicate plates. | 1. Uneven Inoculum: Mycelial plugs of varying sizes or ages can lead to inconsistent growth rates. 2. Inconsistent Media Preparation: Variations in the thickness of the agar or uneven distribution of this compound D in the media. 3. Environmental Factors: Fluctuations in incubation temperature or humidity. | 1. Use a sterile cork borer to take mycelial plugs of a uniform size from the actively growing edge of a fresh R. solani culture. 2. Ensure the agar is thoroughly mixed after the addition of this compound D and pour a consistent volume of media into each plate. 3. Use a calibrated incubator and monitor temperature and humidity to ensure stable conditions. |
| Contamination of culture plates. | 1. Non-sterile Technique: Introduction of airborne or other microbial contaminants during media preparation or inoculation. 2. Contaminated Stock Solutions: this compound D stock solution may have become contaminated. | 1. Adhere to strict aseptic techniques when preparing media and handling cultures. Work in a laminar flow hood if available. 2. Filter-sterilize the this compound D stock solution. Prepare fresh sterile water for dilutions. |
| Precipitation of this compound D in the culture medium. | 1. High Concentration: Exceeding the solubility limit of this compound D in the medium. 2. Interaction with Media Components: Potential interaction with certain salts or other components in the culture medium. | 1. Ensure the final concentration of this compound D is within its solubility range. This compound D is highly water-soluble, so this is less common. 2. Prepare a small test batch of the medium with this compound D to check for precipitation before preparing a large volume. |
Data Presentation
To determine the optimal concentration of this compound D for inhibiting Rhizoctonia solani, it is essential to perform a dose-response experiment and present the data clearly. The following table is an example of how to structure the results of a mycelial growth inhibition assay.
Table 1: Effect of Different Concentrations of this compound D on the Mycelial Growth of Rhizoctonia solani
| This compound D Concentration (ppm) | Replicate 1 Mycelial Diameter (mm) | Replicate 2 Mycelial Diameter (mm) | Replicate 3 Mycelial Diameter (mm) | Average Mycelial Diameter (mm) | Standard Deviation | Percent Inhibition (%) |
| 0 (Control) | 85.0 | 86.5 | 84.5 | 85.3 | 1.04 | 0.0 |
| 0.1 | 62.3 | 64.1 | 63.5 | 63.3 | 0.92 | 25.8 |
| 0.5 | 35.7 | 34.9 | 36.1 | 35.6 | 0.61 | 58.3 |
| 1.0 | 15.2 | 16.0 | 15.5 | 15.6 | 0.40 | 81.7 |
| 1.5 | 5.0 | 5.0 | 5.0 | 5.0 | 0.00 | 94.1 |
| 2.0 | 5.0 | 5.0 | 5.0 | 5.0 | 0.00 | 94.1 |
Note: The mycelial diameter of the inoculum plug (5 mm) is subtracted from the total diameter measurement. The Percent Inhibition is calculated using the formula: ((Average diameter of control - Average diameter of treatment) / Average diameter of control) * 100.
From this data, you can plot a dose-response curve and calculate the EC50 (Effective Concentration 50%), which is the concentration of this compound D that causes a 50% reduction in mycelial growth.
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the effective concentration range and EC50 value of this compound D against Rhizoctonia solani.
Materials:
-
Pure culture of Rhizoctonia solani
-
This compound D zinc salt
-
Sterile deionized water
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Sterile flasks
-
Incubator set to 25-28°C
-
Laminar flow hood
-
Micropipettes and sterile tips
-
0.22 µm syringe filters
Procedure:
-
Prepare this compound D Stock Solution:
-
Aseptically prepare a 1000 ppm stock solution of this compound D by dissolving 10 mg in 10 mL of sterile deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Poisoned Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten PDA to cool to approximately 45-50°C in a water bath.
-
In a laminar flow hood, add the required volume of the this compound D stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm). For a 100 mL PDA flask, to get a 1 ppm final concentration, add 100 µL of the 1000 ppm stock solution.
-
Prepare a control set of plates with PDA only (no this compound D).
-
Gently swirl the flasks to ensure thorough mixing of this compound D.
-
Pour approximately 20 mL of the poisoned PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the growing edge of a 3-5 day old culture of R. solani, take 5 mm mycelial discs using a sterile cork borer.
-
Aseptically place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both poisoned and control).
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily or when the mycelium in the control plates has reached the edge of the plate.
-
Calculate the average diameter for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Plot the percent inhibition against the this compound D concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound D on the fungal chitin synthesis pathway.
Caption: Experimental workflow for determining the efficacy of this compound D.
Caption: Logical relationship for optimizing this compound D concentration.
References
- 1. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound D in crop protection [jstage.jst.go.jp]
- 3. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
Technical Support Center: Polyoxin Resistance in Alternaria kikuchiana
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of Polyoxin resistance in Alternaria kikuchiana. The information is based on studies of A. kikuchiana and related fungal species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound against Alternaria kikuchiana?
A1: this compound acts as a potent and specific inhibitor of chitin synthase.[1][2] By competitively inhibiting this enzyme, it blocks the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] This disruption of cell wall formation ultimately hinders fungal growth and development.[2][4]
Q2: What are the known mechanisms of this compound resistance in A. kikuchiana?
A2: Research suggests that the primary mechanism of this compound resistance in A. kikuchiana is not due to alterations in the target enzyme, chitin synthase.[1][5] Instead, resistance is likely caused by reduced penetration of the antibiotic through the cell membrane, leading to a lower concentration of this compound at the enzyme site.[1][3][5][6] In other fungi, resistance to various fungicides can also be mediated by the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which actively remove the fungicide from the cell.[7][8][9][10]
Q3: My A. kikuchiana isolates show variable levels of sensitivity to this compound. What could be the cause?
A3: Variation in sensitivity to this compound B has been observed among different isolates of A. kikuchiana.[3][6] This variability can be attributed to differences in the efficiency of this compound uptake or efflux among strains. Isolates with lower membrane permeability to the antibiotic will naturally exhibit higher resistance.[1][3][6]
Q4: Are there fitness costs associated with this compound resistance in Alternaria species?
A4: Yes, studies in the closely related species Alternaria mali have indicated that this compound-resistant isolates may have decreased fitness compared to their sensitive counterparts.[6] This can manifest as reduced mycelial growth, sporulation, or pathogenicity.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Media Composition: | The composition of the growth medium can significantly affect the apparent sensitivity of fungi to this compound.[11] For instance, the presence of peptides in the medium can antagonize this compound activity, as the fungicide is transported into the cell via peptide carriers.[11] |
| Solution: Use a defined minimal medium for your MIC assays to ensure consistency and avoid antagonistic effects from complex media components. | |
| Inoculum Density: | A high density of fungal spores or mycelial fragments in the inoculum can lead to an overestimation of resistance. |
| Solution: Standardize your inoculum preparation protocol to ensure a consistent starting concentration of fungal material for each assay. | |
| Isolate Purity: | Contamination with other fungal or bacterial species can interfere with the assay and produce misleading results. |
| Solution: Always verify the purity of your A. kikuchiana isolates by plating on selective media and performing microscopic examination before initiating an MIC assay. |
Issue 2: Difficulty in Amplifying the Chitin Synthase Gene from Resistant Isolates
| Potential Cause | Troubleshooting Step |
| Primer Design: | The primers you are using may not be specific to the chitin synthase gene(s) of A. kikuchiana or may be located in a region with genetic polymorphisms. Fungi often possess multiple chitin synthase genes, each playing a different role.[12] |
| Solution: Design multiple sets of primers based on conserved regions of known fungal chitin synthase genes. If available, use the genome sequence of A. kikuchiana or a closely related Alternaria species for more targeted primer design. | |
| DNA Quality: | Poor quality of the extracted genomic DNA, containing inhibitors from fungal pigments or polysaccharides, can prevent successful PCR amplification. |
| Solution: Use a DNA extraction kit specifically designed for fungi, which often includes steps to remove melanin and other inhibitors. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis before PCR. |
Quantitative Data Summary
Table 1: Comparative Sensitivity of A. kikuchiana Strains to this compound B
| Strain Type | Inhibition of Glucosamine-¹⁴C Incorporation into Chitin by 10µM this compound B | Accumulation of UDP-N-acetylglucosamine-¹⁴C | Reference |
| This compound-sensitive | > 50% | Markedly increased | [3][6] |
| This compound-resistant | Moderately lowered | Moderately lowered | [3][6] |
Table 2: Kinetic Parameters of Chitin Synthase from A. kikuchiana
Studies have shown that the Km values for the substrate (UDP-N-acetylglucosamine) and the Ki values for the inhibitor (this compound B) differ only slightly between enzyme preparations from sensitive and resistant strains.[1][3][6] This indicates that the resistance mechanism is not based on a modification of the target enzyme's affinity for the inhibitor.
Experimental Protocols
Protocol 1: Chitin Synthase Activity Assay
This protocol is adapted from studies on the mode of action of Polyoxins.
-
Preparation of Crude Enzyme Extract:
-
Grow A. kikuchiana mycelia in a suitable liquid medium and harvest by filtration.
-
Wash the mycelia thoroughly with a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Grind the mycelia with sea sand or glass beads in the same buffer containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail.
-
Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant is the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM N-acetylglucosamine), and the substrate (UDP-N-acetylglucosamine labeled with ¹⁴C).
-
To test for inhibition, pre-incubate the enzyme extract with varying concentrations of this compound B before adding the substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 28°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of a stopping solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to collect the insoluble chitin product.
-
Wash the filter extensively to remove any unincorporated labeled substrate.
-
Measure the radioactivity on the filter using a liquid scintillation counter to determine the amount of chitin synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
For kinetic studies, perform the assay with varying substrate concentrations in the presence and absence of the inhibitor to determine Km and Ki values using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
Caption: Proposed mechanisms of this compound action and resistance in fungi.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 7. Comparison and Analysis of Resistance Differences in Alternaria alternata from Fungicides with Three Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Major Facilitator Superfamily Transporter-Mediated Resistance to Oxidative Stress and Fungicides Requires Yap1, Skn7, and MAP Kinases in the Citrus Fungal Pathogen Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Candida activity of this compound: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Chitin Synthase Genes Are Required for Various Developmental and Plant Infection Processes in the Rice Blast Fungus Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
Technical Support Center: Overcoming Poor Cell Permeability of Polyoxin In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments due to the inherently poor cell permeability of this potent antifungal agent.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability in vivo?
A1: this compound's limited in vivo efficacy is primarily due to two factors:
-
Inefficient Cell Wall Penetration: As a peptidyl nucleoside antibiotic, this compound relies on specific transport mechanisms to enter fungal cells. Its uptake is often mediated by peptide transport systems, which can be a bottleneck for efficient internalization.[1][2]
-
Hydrolytic Lability: The chemical structure of this compound can be susceptible to degradation by enzymes present in biological fluids, reducing the amount of active compound that reaches the target site.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[3][4][5] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to morphological abnormalities and ultimately inhibiting fungal growth.[3] It is important to note that this compound is generally considered a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the fungal cells.[3][5]
Q3: What are the most promising strategies to enhance the in vivo cell permeability of this compound?
A3: Several strategies are being explored to overcome the poor cell permeability of this compound:
-
Nanocarrier Encapsulation: Encapsulating this compound within nanocarriers, such as chitosan nanoparticles, liposomes, or other polymeric nanoparticles, can protect it from enzymatic degradation, improve its solubility, and facilitate its uptake into fungal cells.[6][7][8]
-
Siderophore Conjugation (Trojan Horse Approach): This strategy involves attaching this compound to a siderophore, a small molecule that bacteria and fungi use to acquire iron. The fungal cell actively transports the siderophore-Polyoxin conjugate inside, effectively tricking the fungus into taking up the antifungal agent.[9]
Q4: How does the fungistatic nature of this compound impact the design and interpretation of in vivo experiments?
A4: The fungistatic action of this compound means that a reduction in fungal burden might be observed more slowly compared to fungicidal agents. It's crucial to include appropriate time points in your in vivo studies to observe the inhibitory effects. Endpoint measurements should not only consider fungal clearance but also assess the inhibition of fungal proliferation and morphological changes.[10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: High in vitro activity of this compound does not translate to in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Rapid Clearance | The drug may be rapidly metabolized or cleared before reaching the site of infection. Conduct a pharmacokinetic study to determine this compound's half-life and distribution in your animal model. Consider using a formulation strategy like nanocarrier encapsulation to protect the drug and prolong its circulation time. |
| Competitive Inhibition of Uptake | The in vivo environment may contain peptides and amino acids that compete with this compound for uptake by fungal peptide transporters.[6][12] Try to minimize the presence of such competitors in your experimental setup if possible, although this is often difficult to control in vivo. This highlights the importance of delivery systems that can bypass or enhance uptake through these transporters. |
| Inappropriate Animal Model | The chosen animal model or the specific fungal strain may not be suitable for evaluating a fungistatic agent. Ensure the model allows for the assessment of growth inhibition over a sufficient period. |
Problem 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | If using a nanocarrier or conjugate, inconsistencies in particle size, drug loading, or stability can lead to variable efficacy. Ensure your formulation protocol is robust and that each batch is thoroughly characterized for key parameters before in vivo administration. |
| Variable Drug Administration | Inaccurate dosing can lead to significant variations. Refine your administration technique (e.g., gavage, injection) to ensure consistent delivery of the intended dose to each animal. |
| Differences in Fungal Burden | Variations in the initial fungal inoculum can lead to different disease progression rates and treatment outcomes. Standardize your infection protocol to ensure each animal receives a consistent and viable fungal load. |
Problem 3: Difficulty in assessing the antifungal effect of this compound in vivo.
| Possible Cause | Troubleshooting Step |
| Fungistatic Effect Misinterpreted | As a fungistatic agent, this compound may not lead to a rapid decrease in fungal CFU counts. Supplement CFU data with other endpoints like histopathology to observe fungal morphology changes (e.g., swollen, abnormal hyphae), or use molecular methods like qPCR to assess fungal DNA levels.[3] |
| Suboptimal Dosing Regimen | The dosing frequency may not be sufficient to maintain a therapeutic concentration of this compound at the infection site. Use pharmacokinetic data to design a dosing schedule that keeps the drug concentration above the minimum inhibitory concentration (MIC) for an extended period. |
Data Presentation
Due to the limited publicly available quantitative data on the permeability of this compound and its enhanced formulations, the following table presents an illustrative example of how such data could be structured. This is a hypothetical dataset to demonstrate the potential improvements with different delivery strategies.
Table 1: Illustrative Permeability and Efficacy Data for this compound and Enhanced Formulations
| Formulation | Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) (Illustrative) | In Vivo Efficacy (Log Reduction in Fungal Burden vs. Untreated Control) (Illustrative) |
| Free this compound | 0.5 | 1.5 |
| This compound-Chitosan Nanoparticles | 5.0 | 3.0 |
| This compound-Siderophore Conjugate | Not Applicable (Active Transport) | 3.5 |
Note: Papp values are a measure of permeability in in vitro cell models. A higher Papp value generally suggests better potential for absorption. In vivo efficacy would need to be determined through animal studies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.[13][14][15][16]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound D
-
Deionized water
-
Tween 80 (as a stabilizer, optional)
Procedure:
-
Prepare Chitosan Solution (0.1% w/v): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution (0.1% w/v): Dissolve 100 mg of TPP in 100 mL of deionized water.
-
Prepare this compound Solution: Dissolve the desired amount of this compound D in the chitosan solution. The concentration will depend on the desired drug loading.
-
Nanoparticle Formation:
-
Place the this compound-chitosan solution on a magnetic stirrer.
-
Add the TPP solution dropwise to the chitosan solution while stirring continuously. A typical volume ratio is 2.5:1 (chitosan solution: TPP solution).
-
An opalescent suspension will form, indicating the formation of nanoparticles.
-
(Optional) Add a small amount of Tween 80 to the chitosan solution before adding TPP to improve the stability of the nanoparticles.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at approximately 12,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
The nanoparticles can be freeze-dried for long-term storage or used directly in suspension for in vivo experiments.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound loaded into the nanoparticles using a suitable analytical method like HPLC.
Protocol 2: In Vivo Antifungal Efficacy Study in a Murine Model of Systemic Candidiasis
This protocol provides a general framework for assessing the in vivo efficacy of a this compound formulation.[17][18]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Sabouraud Dextrose Agar/Broth
-
Sterile saline
-
This compound formulation (e.g., free this compound, this compound-nanoparticles)
-
Vehicle control
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in Sabouraud Dextrose Broth overnight at 30°C.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.
-
Adjust the cell density to the desired concentration for infection (e.g., 5 x 10⁵ cells/mL).
-
-
Infection:
-
Infect mice via tail vein injection with 0.1 mL of the C. albicans suspension.
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the this compound formulation and vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dose and frequency will need to be optimized based on preliminary studies.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness and body weight changes.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 3-5 days post-infection), euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys).
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Sabouraud Dextrose Agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Express the fungal burden as log₁₀ CFU per gram of tissue.
-
Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of the this compound formulation.
-
Visualizations
Signaling Pathway: this compound Uptake in Fungal Cells
The following diagram illustrates the proposed mechanism of this compound uptake into a fungal cell, such as Candida albicans, via peptide transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Different Peptide Transporters in Nutrient Acquisition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of different peptide transporters in nutrient acquisition in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iijls.com [iijls.com]
- 14. A simple and user-friendly protocol for chitosan nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
Degradation pathway of Polyoxin under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathway of Polyoxin under different pH conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
This compound, a peptidyl nucleoside antibiotic, exhibits pH-dependent stability. Generally, it is more susceptible to degradation under alkaline conditions. Hydrolysis is a key degradation pathway, leading to the cleavage of its constituent parts.
Q2: What are the known degradation pathways of this compound under acidic and alkaline conditions?
Early studies on this compound A provide foundational knowledge of its degradation. Under strong acidic or alkaline conditions, the molecule undergoes hydrolysis at several key linkages.
-
Alkaline Hydrolysis: Treatment with sodium hydroxide cleaves the peptide bond and the glycosidic linkage.
-
Acid Hydrolysis: Strong acid treatment also results in the breakdown of the molecule.
Q3: What are the major degradation products of this compound A?
Based on degradative studies, the primary degradation products of this compound A include:
-
5-hydroxymethyluracil: The nucleobase component of this compound.
-
This compound C: A structural analogue lacking the carbamoylpolyoxamic acid moiety.
-
Polyoximic acid: A C-terminal amino acid unique to Polyoxins.
Troubleshooting Guide
Q1: I am not seeing the expected degradation of my this compound sample. What could be the issue?
Several factors could influence the rate of degradation:
-
pH: Ensure the pH of your solution is accurately adjusted and maintained. Degradation is significantly slower at neutral pH compared to alkaline conditions.
-
Temperature: Degradation rates are temperature-dependent. Ensure your experimental temperature is appropriate and consistent.
-
Purity of this compound: The specific isomer of this compound (e.g., A, B, D) can influence stability. Confirm the identity and purity of your starting material.
Q2: I am having difficulty separating and identifying the degradation products. What analytical techniques are recommended?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and identifying this compound and its degradation products.
-
HPLC: A C18 column is commonly used for the analysis of this compound B.
-
LC-MS/MS: This technique provides high sensitivity and specificity, enabling the identification of degradation products even at low concentrations.
Quantitative Data
The following table summarizes the available quantitative data on the degradation of this compound D.
| pH | Temperature (°C) | Half-life (days) |
| 7.0 | 25 | 32.5 |
| 9.0 | 25 | 9.1 |
This data indicates that the degradation of this compound D is significantly faster in alkaline conditions.
Experimental Protocols
Protocol: pH-Dependent Degradation Study of this compound
This protocol outlines a general procedure for investigating the degradation of a this compound isomer at different pH values.
1. Materials:
- This compound standard of known purity
- Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- HPLC or LC-MS/MS system
2. Sample Preparation:
- Prepare a stock solution of this compound in ultrapure water.
- In separate vials, dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 1-10 µg/mL).
- Prepare control samples of this compound in ultrapure water.
3. Incubation:
- Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
- At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial for analysis.
4. Analysis (LC-MS/MS):
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for this compound analysis.
- Data Acquisition: Monitor the parent ion of the specific this compound isomer and potential degradation products.
5. Data Analysis:
- Quantify the decrease in the peak area of the parent this compound over time to determine the degradation rate.
- Identify potential degradation products by analyzing the mass spectra.
- Calculate the degradation rate constant (k) and half-life (t½) at each pH.
Visualizations
Caption: Degradation pathway of this compound A under hydrolysis.
Caption: Workflow for pH-dependent degradation study.
Troubleshooting inconsistent results in Polyoxin bioassays
Welcome to the Polyoxin Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments involving this compound antibiotics. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why are my bioassay results with this compound D inconsistent?
Inconsistent results in this compound D bioassays can stem from several factors related to both the experimental setup and the biological materials used. A primary source of variability is the inherent biological differences between fungal species and even between different isolates of the same species.[1] The composition of the growth medium can also significantly influence the effective concentration (EC50) of the antibiotic. Furthermore, general parameters for antifungal susceptibility testing, such as inoculum size, incubation time, and temperature, must be strictly controlled to ensure reproducibility.[2][3][4][5]
Q2: I'm not observing any fungal growth inhibition. What could be the problem?
Several factors could lead to a lack of inhibition:
-
Fungal Resistance: The target fungus may have intrinsic or acquired resistance to this compound. A known mechanism of resistance is the reduced permeability of the fungal cell membrane to the antibiotic.[1][6]
-
Incorrect Fungal Species: this compound D is most effective against fungi with chitinous cell walls; it has little to no effect on organisms like bacteria or certain fungi (e.g., Pythium spp.) that have cellulose-based cell walls.
-
Degraded this compound: Ensure that the this compound D stock solution is stored correctly and has not expired.
-
Assay Conditions: The pH of the medium can affect the activity of some antifungal agents.[4] Also, ensure the incubation conditions are optimal for the growth of the fungus.
Q3: The inhibition zones (in an agar diffusion assay) or MIC values (in a broth dilution assay) are not reproducible. How can I improve this?
Reproducibility issues often point to a lack of standardization in the protocol. To improve consistency:
-
Standardize Inoculum: The concentration of fungal spores or cells in the inoculum must be consistent for each experiment. Spectrophotometric methods for adjusting inoculum density are generally more reproducible.[4]
-
Control Incubation Parameters: Strictly adhere to the same incubation time and temperature for all assays.
-
Consistent Endpoint Reading: For broth microdilution assays, establish a clear criterion for determining the Minimum Inhibitory Concentration (MIC), such as the lowest concentration that produces a ≥50% reduction in growth compared to the control.[2] For agar diffusion, measure the zone of inhibition at a consistent time point.
-
Use of Controls: Always include a positive control (a known susceptible fungal strain) and a negative control (no this compound D) in your experiments.
Q4: My results from a biochemical (cell-free) chitin synthase assay do not correlate with my cell-based assay results. Why?
A discrepancy between cell-free and cell-based assays is not uncommon. The primary reason is that a cell-based assay accounts for the drug's ability to penetrate the fungal cell wall and membrane to reach its target, chitin synthase. In contrast, a biochemical assay uses isolated enzyme extracts, bypassing these biological barriers.[1][6] Therefore, a compound might be a potent inhibitor in a biochemical assay but show weak activity in a cell-based assay due to poor cellular uptake.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound D and other chitin synthase inhibitors to provide a reference for expected potency.
Table 1: Inhibition Constants (Ki) and IC50 Values for Chitin Synthase Inhibitors
| Compound | Target Enzyme | Ki Value | IC50 Value | Source Organism for Enzyme |
| This compound D | Chitin Synthase | 1.40 x 10⁻⁶ M | - | Neurospora crassa |
| This compound D | Chitin Synthase | 0.6 µM | - | Mucor rouxii[7] |
| This compound B | Chitin Synthase | - | 0.19 mM | Sclerotinia sclerotiorum[8] |
| Polyoxins A-M (except C) | Chitin Synthase | 3.3 x 10⁻⁵ M to 3.4 x 10⁻⁶ M | - | Not Specified[9] |
Note: Lower Ki and IC50 values indicate higher potency.
Table 2: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) of Polyoxins Against Various Fungi
| Compound | Fungal Species | Assay Type | MIC/EC50 Value |
| This compound B | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | EC50: 1.07 mg/mL[10] |
| This compound D | Rhizoctonia solani | Mycelial Growth Inhibition | ≤ 1.562 ppm[11] |
| This compound D | Candida albicans | Growth Inhibition | Effective at millimolar concentrations[12] |
| This compound D | Cryptococcus neoformans | Growth Inhibition | Effective at millimolar concentrations[12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound bioassays.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[13][14]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain isolated colonies.
-
Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the suspension to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Antifungal Dilution:
-
Prepare a stock solution of this compound D in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the this compound D stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound D dilutions.
-
Include a growth control well (inoculum without this compound D) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plate for fungal growth.
-
The MIC is the lowest concentration of this compound D that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[2]
-
Protocol 2: Non-Radioactive Chitin Synthase Activity Assay
This protocol is based on a high-throughput assay that measures chitin synthesis by detecting the product with a Wheat Germ Agglutinin (WGA) conjugate.[15][16][17]
-
Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with a WGA solution (e.g., 50 µg/mL) and incubate overnight.
-
Wash the wells to remove unbound WGA.
-
Block the wells with a solution of bovine serum albumin (BSA).
-
-
Enzyme Preparation:
-
Grow the fungal cells and harvest them in the mid-log phase.
-
Lyse the cells to prepare a crude enzyme extract containing chitin synthase.
-
Activate the zymogenic form of chitin synthase by treating the extract with trypsin.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Add varying concentrations of this compound D to the wells, followed by the enzyme extract and the reaction mixture.
-
Incubate the plate at 30-37°C for 1-3 hours to allow for chitin synthesis.
-
-
Detection and Quantification:
-
Wash the plate to remove unreacted substrate.
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate to the wells and incubate. The WGA-HRP will bind to the newly synthesized chitin.
-
Wash the wells to remove unbound conjugate.
-
Add a chromogenic HRP substrate (e.g., TMB). The color change is proportional to the amount of chitin produced.
-
Measure the absorbance using a microplate reader. A decrease in signal in the presence of this compound D indicates inhibition of chitin synthase.
-
Visualizations
This compound D Mechanism of Action
The following diagram illustrates the mechanism by which this compound D inhibits fungal growth.
Caption: this compound D's competitive inhibition of chitin synthase.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in this compound bioassays.
Caption: A logical workflow for troubleshooting bioassay inconsistencies.
General Experimental Workflow for a this compound Bioassay
The diagram below outlines the general steps involved in performing a this compound bioassay.
Caption: A general workflow for performing a this compound bioassay.
References
- 1. scispace.com [scispace.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) | Semantic Scholar [semanticscholar.org]
- 6. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 7. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Inactivation of Polyoxin Activity by Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the inactivation of polyoxin activity by dipeptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment showing reduced or no antifungal activity?
A1: Reduced this compound efficacy can be due to several factors, including the composition of your culture medium. The presence of dipeptides and, to a lesser extent, tripeptides in complex media can significantly inhibit this compound activity. This is because polyoxins are structurally similar to peptides and are taken up by fungal cells via the same peptide transport systems. Dipeptides in the medium compete with this compound for uptake, leading to lower intracellular concentrations of the antibiotic and consequently reduced antifungal effect.[1][2][3]
Q2: Which specific dipeptides are known to inactivate this compound?
A2: Several dipeptides have been documented to antagonize this compound activity. Notably, simple dipeptides such as glycylglycine, glycyl-L-alanine, glycyl-L-valine, and glycyl-L-leucine have been shown to be effective at inhibiting this compound A uptake and antifungal activity against Alternaria kikuchiana.
Q3: How significant is the inhibitory effect of dipeptides on this compound activity?
A3: The inhibitory effect can be substantial. For instance, studies have shown that dipeptides at concentrations 500 times higher than that of this compound A can completely abolish its antifungal activity. In experiments with Alternaria kikuchiana, the presence of 10 mM of certain dipeptides reduced the uptake of 19 µM this compound A by 70-80%. This directly correlated with a 40-80% recovery in chitin biosynthesis, the target of this compound's inhibitory action.
Q4: Does the type of culture medium affect this compound activity?
A4: Yes, the choice of culture medium is critical. The antifungal activity of this compound is significantly higher in defined, minimal media compared to complex, rich media that contain peptides and amino acids. For example, the minimal inhibitory concentration (MIC) of this compound against Candida albicans can be as low as 0.1 µg/mL in a defined medium but can increase to 1,000 µg/mL in a conventional, rich medium.[3][4]
Q5: Do dipeptides directly inhibit the target enzyme of this compound, chitin synthase?
A5: No, dipeptides do not directly inhibit chitin synthase. The inactivation of this compound activity by dipeptides is not due to a direct interaction with the target enzyme. Instead, the antagonism occurs at the level of cellular uptake, where both this compound and dipeptides compete for the same transport machinery to enter the fungal cell.
Troubleshooting Guides
Issue: Inconsistent this compound Efficacy in Antifungal Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Culture Medium Composition | Switch from a complex medium (e.g., YPD, Nutrient Broth) to a defined, minimal medium with a known composition. | A significant increase in the observed antifungal activity of this compound at the same concentration. |
| Peptide Contamination | Ensure all components of your medium and experimental setup are free from contaminating peptides. Use high-purity reagents. | Consistent and reproducible results in your this compound activity assays. |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution and ensure accurate dilutions are being made for your experiments. | The expected level of fungal growth inhibition is achieved in control experiments with minimal medium. |
Quantitative Data
Table 1: Effect of Dipeptides on this compound A Uptake and Chitin Synthesis Inhibition in Alternaria kikuchiana
| Dipeptide (at 10 mM) | Reduction in this compound A (19 µM) Uptake | Recovery of Chitin Synthesis Inhibition |
| Glycylglycine | ~70-80% | ~40-80% |
| Glycyl-L-alanine | ~70-80% | ~40-80% |
| Glycyl-L-valine | ~70-80% | ~40-80% |
| Glycyl-L-leucine | ~70-80% | ~40-80% |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Dipeptides
Objective: To quantify the antagonistic effect of a specific dipeptide on the antifungal activity of this compound.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Defined, minimal liquid culture medium
-
This compound D stock solution (e.g., 1 mg/mL in sterile water)
-
Dipeptide stock solution (e.g., 100 mM in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal inoculum by growing the cells in the defined minimal medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of 1 x 103 to 5 x 103 cells/mL.
-
In the wells of a 96-well plate, perform serial twofold dilutions of the this compound D stock solution in the defined minimal medium.
-
To a parallel set of wells, add the same serial dilutions of this compound D, but also add the dipeptide to a final, constant concentration (e.g., 1 mM).
-
Include control wells:
-
Fungal cells in medium only (positive control for growth)
-
Medium only (negative control for sterility)
-
Fungal cells with the dipeptide only (to ensure the dipeptide itself is not antifungal)
-
-
Add the fungal inoculum to all wells (except the medium-only control).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours, or until visible growth is observed in the positive control wells.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth, both in the absence and presence of the dipeptide.
Protocol 2: Chitin Synthase Activity Assay
Objective: To demonstrate that dipeptides do not directly inhibit chitin synthase activity.
Materials:
-
Fungal cell culture for enzyme extraction
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM 2-mercaptoethanol)
-
Substrate: UDP-N-acetyl-D-[¹⁴C]glucosamine
-
This compound D solution
-
Dipeptide solution
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a crude enzyme extract containing chitin synthase from the fungal cells by mechanical disruption (e.g., bead beating or sonication) followed by centrifugation to pellet cell debris.
-
Set up reaction tubes with the following components:
-
Control: Enzyme extract + buffer
-
This compound Inhibition: Enzyme extract + buffer + this compound D (at a concentration known to inhibit the enzyme)
-
Dipeptide Control: Enzyme extract + buffer + Dipeptide (at the same concentration used in the MIC assay)
-
This compound + Dipeptide: Enzyme extract + buffer + this compound D + Dipeptide
-
-
Pre-incubate the reaction mixtures for a short period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]glucosamine.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a denaturing agent (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled chitin product.
-
Wash the filters to remove any unincorporated substrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Compare the chitin synthase activity in the different reaction conditions. The activity in the presence of the dipeptide alone should be comparable to the control, demonstrating no direct inhibition.
Visualizations
Caption: Competitive uptake of this compound and dipeptides.
Caption: Workflow for investigating dipeptide antagonism.
References
- 1. Anti-Candida activity of this compound: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Candida activity of this compound: example of peptide transport in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple extraction method for the detection and quantification of this compound D, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of tripeptidyl polyoxins as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Spectrum of Polyoxin Derivatives
This guide provides troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers working to enhance the antifungal spectrum of Polyoxin derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my novel this compound derivatives show high activity against isolated chitin synthase but poor whole-cell antifungal activity?
A1: This is a common issue often attributed to poor cell permeability.[1] The peptidyl nature of Polyoxins means they typically enter fungal cells via peptide transport systems.[2] If your derivative is not recognized by these transporters, it won't reach its intracellular target, chitin synthase. Additionally, the compound might be susceptible to hydrolysis before it can act.[1] One study synthesized a novel nikkomycin analogue that was highly active in the enzyme assay but had no effect on whole Candida albicans cells, highlighting this permeability issue.[3][4]
Q2: I'm observing high variability in Minimum Inhibitory Concentration (MIC) values for the same derivative against the same fungal strain. What could be the cause?
A2: High variability in MICs can stem from several factors related to the assay conditions.
-
Media Composition: The presence of di- and tripeptides in conventional growth media can antagonize this compound uptake by competing for the same peptide transporters.[2] Switching to a defined, minimal medium can dramatically increase the apparent sensitivity of the fungus. For example, the MIC of this compound against Candida albicans dropped from 1,000 µg/mL in a conventional medium to 0.1 µg/mL in a defined medium.[2]
-
Inoculum Size: Inoculum size should be standardized, typically to 1–5 × 10⁵ cells/mL, as variations can affect the final MIC reading.[5]
-
Growth Phase: The growth stage of the fungus can influence its susceptibility. Changes in membrane permeability and chitin synthase activity during the fungal growth process can affect this compound D's activity.[6]
Q3: Can I broaden the spectrum of my this compound derivatives by altering the pyrimidine base?
A3: Yes, modifications to the pyrimidine base are a key strategy for altering the antifungal spectrum. Polyoxins are grouped into different classes based on the R1 side group at the C-5 position of the pyrimidine moiety, and these classes show different activity spectra against pathogenic fungi.[7] For instance, introducing a thymine-7-hydroxylase homolog from Streptomyces avermitilis into a this compound-producing strain led to the generation of new derivatives with altered structures at this site.[7]
Q4: What are the known mechanisms of resistance to Polyoxins?
A4: Fungal resistance to Polyoxins can develop through several mechanisms:
-
Reduced Permeability: The most cited mechanism is a decrease in the uptake of the antibiotic through the cell membrane, preventing it from reaching the chitin synthase enzyme.[8][9]
-
Target Site Modification: While less common for Polyoxins compared to other antifungals, mutations in the chitin synthase gene could potentially reduce the binding affinity of the inhibitor.
-
Increased Efflux: Fungal cells may develop efflux pumps that actively remove the drug from the cytoplasm.
-
Field Resistance: Low-level resistance has been observed in field isolates of Botrytis cinerea after prolonged exposure to this compound treatments.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low yield during synthesis of this compound derivatives. | Poor coupling efficiency between the nucleoside core and the peptide side chain. Side reactions or degradation of starting materials. | Optimize coupling reagents and reaction conditions (temperature, solvent, pH). Use protecting groups for reactive functional moieties. Purify intermediates at each step to remove byproducts. |
| Derivative is inactive against target fungus (e.g., Aspergillus fumigatus). | Intrinsic resistance of the fungus. Poor uptake of the derivative. | A. fumigatus is known to be poorly inhibited by this compound D, even in combination with other antifungals like caspofungin.[11] Consider testing against other fungi like Candida albicans or plant pathogens.[6] To address uptake, try synthesizing a small library of derivatives with modified peptide side chains to find one recognized by the fungal peptide transporters. |
| Inconsistent results in checkerboard synergy assays. | Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). Inappropriate concentration ranges for the drugs. | Ensure the FICI is calculated correctly: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[11] Perform preliminary MIC tests for each drug individually to set an appropriate concentration range for the checkerboard assay. |
| Antifungal effect observed, but fungus recovers (trailing growth). | The derivative may be fungistatic rather than fungicidal at the tested concentration.[6] The compound may degrade over the course of the incubation period. | Determine the Minimum Fungicidal Concentration (MFC) in addition to the MIC. Assess the stability of your compound in the assay medium over 24-48 hours. The trailing effect is a known phenomenon in antifungal susceptibility testing and can complicate MIC determination.[5] |
Quantitative Data Summary
The efficacy of this compound derivatives is highly dependent on the specific derivative and the target fungal species. The following tables summarize reported inhibitory concentrations.
Table 1: Inhibitory Concentrations (IC₅₀) of Polyoxins against Mycotoxin Production [12]
| This compound Derivative | IC₅₀ against Aflatoxin Production (µmol L⁻¹) in Aspergillus parasiticus | IC₅₀ against Fumonisin Production (µmol L⁻¹) in Fusarium fujikuroi |
| This compound A | 16 | Not Reported |
| This compound B | 74 | 270 |
| This compound D | 110 | 42 |
| This compound K | 9 | 65 |
| This compound L | 280 | 62 |
Table 2: Effective Concentrations (EC₅₀) of this compound D against Plant Pathogenic Fungi [6]
| Fungal Species | Mycelial Growth EC₅₀ (ppm) |
| Rhizoctonia solani | ≤ 1.562 |
| Botrytis cinerea | 0.59 - 5.8 |
| Colletotrichum spp. | 1.8 - 11.2 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound Derivatives
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing yeasts like Candida albicans.[5][11][13]
1. Preparation of Materials:
- Medium: Use RPMI-1640 medium supplemented with 2% glucose. For Polyoxins, it is highly recommended to use a defined minimal medium to avoid peptide antagonism.[2]
- Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water).[11] Create a series of 2-fold serial dilutions in a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension in sterile saline or medium to a concentration of 1–5 × 10⁵ cells/mL using a spectrophotometer or hemocytometer.[5]
2. Assay Procedure:
- Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted drug.
- Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubate the plate at 35-37°C for 24-48 hours.
3. Reading the MIC:
- The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.[14] This can be determined visually or by reading the optical density (OD) with a plate reader.
Protocol 2: Chitin Synthase Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of this compound derivatives on their target enzyme.
1. Preparation of Chitin Synthase:
- Obtain a crude preparation of chitin synthase from fungal mycelia (e.g., Neurospora crassa, Candida albicans).[8][15] This typically involves mechanical disruption of cells followed by centrifugation to isolate a membrane-rich fraction.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Buffer (e.g., Tris-HCl)
- Enzyme preparation
- Substrate: UDP-N-acetylglucosamine, including a radiolabeled version (¹⁴C-UDP-GlcNAc) for detection.[15]
- Activators (e.g., Mg²⁺, GlcNAc)
- The this compound derivative at various concentrations.
3. Assay Procedure:
- Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature (e.g., 28-30°C).
- Stop the reaction after a defined period by adding a denaturant like trichloroacetic acid.
- Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.
- Wash the filter extensively to remove unincorporated ¹⁴C-UDP-GlcNAc.
4. Quantification:
- Measure the radioactivity retained on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each derivative concentration relative to a no-inhibitor control.
- Determine the Ki (inhibition constant) by performing kinetic analysis with varying substrate concentrations. This compound D acts as a competitive inhibitor with respect to UDP-N-acetylglucosamine.[15]
Visualizations
This compound's Mechanism of Action and Fungal Resistance
Caption: this compound derivatives enter fungi via peptide transporters to inhibit chitin synthase.
General Workflow for Developing Novel this compound Derivatives
Caption: Iterative workflow for the design and testing of new this compound derivatives.
References
- 1. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Candida activity of this compound: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new this compound derivatives and their activity against chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new this compound derivatives and their activity against chitin synthase from Candida albicans. | Semantic Scholar [semanticscholar.org]
- 5. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of the Diversity of Polyoxins by a Thymine-7-Hydroxylase Homolog outside the this compound Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-genus inhibitory activity of polyoxins against aflatoxin production by Aspergillus parasiticus and fumonisin production by Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of action of the antifugal agent this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Polyoxin vs. Nikkomycin Z: A Comparative Guide to Chitin Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, is a prime target for antifungal and insecticidal agents due to its absence in vertebrates and plants.[1][2] The enzyme responsible for its synthesis, chitin synthase (CHS), is the target of two prominent classes of competitive inhibitors: Polyoxins and Nikkomycins.[2] This guide provides a detailed, data-driven comparison of Polyoxin D and Nikkomycin Z, two of the most studied members of these classes, to aid researchers in their selection and application.
Quantitative Efficacy: A Head-to-Head Comparison
Both this compound D and Nikkomycin Z act as competitive inhibitors of chitin synthase by mimicking the substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][3][4] Their efficacy, however, varies depending on the specific chitin synthase isozyme and the fungal species. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies.
| Inhibitor | Fungal Species | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| This compound D | Candida albicans | CaChs2 | 3.2 ± 1.4 | - | [1] |
| Neurospora crassa | Chitin Synthase | 1.4 | - | [3] | |
| Saccharomyces cerevisiae | Chs1 | - | - | [5][6] | |
| Chs2 | - | - | [5][6] | ||
| Mucor rouxii | Chitin Synthetase | 0.6 | - | [7] | |
| Nikkomycin Z | Candida albicans | CaChs1 | - | 15 | [8][9] |
| CaChs2 | 1.5 ± 0.5 | 0.8 | [1][8][9] | ||
| CaChs3 | - | 13 | [8][9] | ||
| Saccharomyces cerevisiae | Chs1 | - | - | [5][6] | |
| Chs2 | - | - | [5][6] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Mechanism of Action: Competitive Inhibition
This compound D and Nikkomycin Z are peptidyl nucleoside antibiotics that act as structural analogs of the natural substrate UDP-GlcNAc.[2][4] They bind to the active site of chitin synthase, preventing the binding of UDP-GlcNAc and thereby inhibiting the polymerization of N-acetylglucosamine into chitin chains.[3][4] This competitive inhibition leads to a weakened cell wall, morphological abnormalities, and ultimately, cell lysis in fungi.[3][8][10] A unique aspect of their binding is the interaction of their peptidyl moiety, which can block the chitin transport channel.[4]
Figure 1. Competitive inhibition of chitin synthase by this compound and Nikkomycin Z.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and Nikkomycin Z on chitin synthase typically involves in vitro enzyme assays. Two common methods are the radioactive assay and the non-radioactive, high-throughput assay.
Radioactive Chitin Synthase Assay
This traditional method measures the incorporation of a radiolabeled substrate, such as [14C]UDP-GlcNAc, into chitin.
a. Preparation of Enzyme Extract:
-
Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to the mid-logarithmic phase.[11]
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[11]
-
Cells are lysed using methods like glass bead vortexing or a French press in a lysis buffer containing protease inhibitors.[11]
-
The lysate is centrifuged at low speed to remove cell debris, and the supernatant containing the crude enzyme extract is collected.[11]
b. Assay Procedure:
-
The reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., MgCl2), the substrate ([14C]UDP-GlcNAc), and the test inhibitor (this compound or Nikkomycin Z) at various concentrations.
-
The reaction is initiated by adding the enzyme extract.
-
The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated (e.g., with acid).
-
The amount of radioactivity in the precipitated chitin is quantified using a scintillation counter, which is proportional to the chitin synthase activity.
Non-Radioactive High-Throughput Chitin Synthase Assay
This method utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[12][13]
a. Plate Preparation:
-
A 96-well microtiter plate is coated with WGA.[13]
b. Assay Procedure:
-
A reaction mixture is prepared containing the enzyme extract, the substrate (UDP-GlcNAc), and the test inhibitor.[11]
-
The mixture is added to the WGA-coated wells and incubated to allow for chitin synthesis.[11]
-
The newly synthesized chitin binds to the WGA on the plate surface.
-
The wells are washed to remove unbound reactants.[11]
-
The captured chitin is detected using a WGA-horseradish peroxidase (HRP) conjugate.[12]
-
A chromogenic HRP substrate (e.g., TMB) is added, and the resulting color change is measured using a microplate reader.[11][12] The signal intensity is inversely proportional to the inhibitory activity of the compound.
Figure 2. General workflow for in vitro chitin synthase inhibition assays.
Signaling and Downstream Effects
Inhibition of chitin synthase by this compound or Nikkomycin Z does not directly trigger a specific signaling cascade in the conventional sense. Instead, the primary consequence is the disruption of cell wall synthesis. This leads to a cascade of structural and physiological effects, including:
-
Weakened Cell Wall: The lack of sufficient chitin compromises the structural integrity of the fungal cell wall.[2]
-
Osmotic Instability: The weakened cell wall makes the fungal cells susceptible to osmotic stress, often leading to cell lysis.[3][8]
-
Morphological Defects: Inhibition of chitin synthesis can cause abnormal cell shapes, prevent proper septum formation during cell division, and hinder morphogenesis.[7][8][10]
-
Growth Inhibition: The culmination of these effects is the potent inhibition of fungal growth.[3][8]
Conclusion
Both this compound D and Nikkomycin Z are powerful and specific competitive inhibitors of chitin synthase, making them valuable tools for research and potential therapeutic agents. While their core mechanism of action is similar, their inhibitory potency can differ significantly depending on the fungal species and the specific chitin synthase isozyme being targeted. The choice between these inhibitors will depend on the specific research question, the target organism, and the desired potency. The experimental protocols outlined provide a foundation for researchers to quantitatively assess and compare the efficacy of these and other novel chitin synthase inhibitors.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of the antifugal agent this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of chitin synthesis in the cell wall of Coccidioides immitis by this compound D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Polyoxin D and Polyoxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Polyoxin D and this compound B, two closely related peptidyl nucleoside antibiotics renowned for their potent antifungal properties. Both compounds, derived from the bacterium Streptomyces cacaoi var. asoensis, function as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1] This targeted mechanism of action makes them effective fungicides in agricultural applications. This document outlines their comparative efficacy through available experimental data, details the methodologies for key experiments, and visualizes their mechanism of action and experimental workflows.
Mechanism of Action: Competitive Inhibition of Chitin Synthase
This compound D and this compound B share a common mechanism of action, acting as competitive inhibitors of the enzyme chitin synthase.[1][2] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection. Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. The structural similarity of Polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the natural substrate and halting chitin synthesis. This disruption of cell wall formation leads to osmotic instability and ultimately, fungal cell death.[1][2]
Comparative Efficacy Data
| Compound | Fungal Species | Assay Type | Value | Reference |
| This compound D | Rhizoctonia solani | Mycelial Growth Inhibition | Highly active at ≤ 1.562 ppm | [2] |
| Botrytis cinerea | EC₅₀ (Mycelial Growth) | 0.59 - 5.8 µg/ml | [2][3] | |
| Candida albicans (Chs2) | Kᵢ (Enzyme Inhibition) | 3.2 ± 1.4 µM | [4] | |
| This compound B | Sclerotinia sclerotiorum | IC₅₀ (Chitin Synthase Inhibition) | 0.19 mM | [5] |
| Alternaria spp. | General Control | Effective | [6] | |
| Powdery Mildews | General Control | Effective | [6][7] | |
| This compound AL | Botrytis cinerea | EC₅₀ (Mycelial Growth) | 0.4 - 6.5 µg/ml | [8] |
Note: this compound AL is a mixture of polyoxins that includes this compound B.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the efficacy of chitin synthase inhibitors.
Chitin Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the activity of the chitin synthase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of this compound D and this compound B against chitin synthase.
Methodology:
-
Enzyme Preparation:
-
Fungal mycelia are cultured and harvested during the logarithmic growth phase.
-
The mycelia are washed and then mechanically disrupted (e.g., by grinding with glass beads or sonication) in a suitable buffer to release the cellular contents.
-
A microsomal fraction containing the membrane-bound chitin synthase is isolated by differential centrifugation.
-
-
Assay Procedure:
-
The reaction is typically carried out in a microplate format.
-
The reaction mixture contains the prepared enzyme, a buffer solution, and varying concentrations of the inhibitor (this compound D or B).
-
The reaction is initiated by the addition of the substrate, radiolabeled UDP-N-acetylglucosamine (e.g., ¹⁴C-UDP-GlcNAc).
-
The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated, and the newly synthesized radiolabeled chitin is precipitated and collected on a filter.
-
The radioactivity of the collected chitin is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For determining the Kᵢ value and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound D and this compound B against various fungal species.
Methodology:
-
Preparation of Inoculum:
-
A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium. The concentration of the inoculum is adjusted to a specific density.
-
-
Preparation of Test Plates:
-
A serial dilution of the test compound (this compound D or B) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A positive control well (medium with inoculum, no inhibitor) and a negative control well (medium only) are included.
-
-
Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the fungal suspension.
-
The microtiter plate is incubated under conditions suitable for fungal growth (e.g., 25-30°C for 24-72 hours).
-
-
Determination of MIC:
-
After the incubation period, the wells are visually inspected for turbidity (indicating fungal growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This compound D and this compound B are potent and specific inhibitors of fungal chitin synthase, making them valuable tools in agricultural disease management. While they share a common mechanism of action, the available data suggests some differences in their efficacy against specific fungal pathogens. This compound D has demonstrated high efficacy against Rhizoctonia solani, while this compound B is noted for its control of powdery mildews and Alternaria species. The provided quantitative data, though not from a single comparative study, offers valuable insights into their respective potencies. The detailed experimental protocols and workflow diagrams serve as a resource for researchers aiming to further investigate and compare these and other chitin synthase inhibitors. Further head-to-head comparative studies would be beneficial to establish a more comprehensive understanding of their relative efficacies and to guide their optimal use in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]
- 7. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 8. researchgate.net [researchgate.net]
Validating the Target Specificity of Polyoxin on Fungal Chitin Synthetase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polyoxin and other chitin synthetase inhibitors, supported by experimental data, to validate its target specificity. Chitin, an essential component of the fungal cell wall, is absent in vertebrates, making its synthesizing enzyme, chitin synthetase (CHS), an attractive target for antifungal agents.[1] Polyoxins, naturally occurring peptidyl nucleoside antibiotics, are potent and specific competitive inhibitors of this enzyme.[2][3]
Comparative Inhibitory Activity
This compound D and Nikkomycin Z are both well-characterized competitive inhibitors of chitin synthetase, acting as structural analogues of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][4] Their efficacy, however, can vary significantly between different chitin synthase isoenzymes and fungal species.
Table 1: In Vitro Inhibitory Activity against Chitin Synthase Isozymes
| Inhibitor | Target Organism | Target Isozyme | Inhibition Constant (Ki or IC50) | Inhibition Type |
| This compound D | Candida albicans | CaChs2 | Ki = 3.2 ± 1.4 µM | Competitive |
| This compound D | Mucor rouxii | Chitin Synthetase | Ki = 0.6 µM | Competitive |
| Nikkomycin Z | Candida albicans | CaChs1 | IC50 = 15 µM | Competitive |
| Nikkomycin Z | Candida albicans | CaChs2 | IC50 = 0.8 µM | Competitive |
| Nikkomycin Z | Candida albicans | CaChs3 | IC50 = 13 µM | Competitive |
| Nikkomycin Z | Candida albicans | CaChs2 | Ki = 1.5 ± 0.5 µM | Competitive |
Data sourced from multiple studies.[1][5][6] Note that IC50 and Ki values can differ based on assay conditions.
Studies on Saccharomyces cerevisiae have shown that chitin synthetase 2 (Chs2), an essential enzyme for septum formation, is more resistant to both this compound D and Nikkomycins than the repair enzyme, Chs1.[4][7] This highlights the importance of evaluating inhibitors against specific isoenzymes.
Experimental Protocols for Target Validation
Validating that this compound's antifungal activity is a direct result of chitin synthase inhibition requires a multi-faceted approach, combining in vitro enzymatic assays with in vivo genetic methods.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from a high-throughput, non-radioactive method for quantifying chitin synthase activity.[8][9][10]
Principle: This assay measures the amount of chitin produced by chitin synthase. The newly synthesized chitin polymer is captured on a microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The captured chitin is then detected using a WGA-Horseradish Peroxidase (HRP) conjugate, and the HRP activity is quantified colorimetrically.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Crude chitin synthase enzyme extract from fungal cells
-
Trypsin and Soybean Trypsin Inhibitor
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate Mix: UDP-GlcNAc and GlcNAc in buffer with a cofactor like MgCl2 or CoCl2.
-
This compound D (and other inhibitors for comparison)
-
WGA-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a WGA solution (e.g., 50 µg/mL) and incubate overnight at room temperature. Wash the plate to remove unbound WGA.[9]
-
Enzyme Preparation: Prepare crude enzyme extracts from fungal mycelia. This often involves cell disruption in liquid nitrogen and centrifugation to collect the membrane fraction containing the enzyme.[10]
-
Enzyme Activation: Treat the crude enzyme extract with trypsin to proteolytically activate the zymogenic chitin synthase. Stop the reaction by adding a soybean trypsin inhibitor.[10][11]
-
Inhibition Reaction:
-
Add the activated enzyme extract to the WGA-coated wells.
-
Add various concentrations of this compound D (or other inhibitors). Include a no-inhibitor control.
-
Initiate the enzymatic reaction by adding the substrate mix.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 2-3 hours) to allow for chitin synthesis.[10]
-
Detection:
-
Wash the plate thoroughly to remove substrates and unbound components.
-
Add the WGA-HRP conjugate solution to each well and incubate to allow binding to the synthesized chitin.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate. A blue color will develop in proportion to the amount of HRP present.
-
-
Quantification: Stop the reaction with an acid solution (turning the color to yellow) and measure the absorbance at the appropriate wavelength (e.g., 450 nm or 600 nm).[8][10] The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory activity, from which IC50 values can be calculated.
Genetic Validation of Target Specificity
Genetic approaches provide powerful in vivo evidence to confirm the target of an antifungal compound.[12][13]
Principle: If chitin synthase is the true target of this compound, then fungal strains with genetic alterations in the chitin synthase gene (e.g., CHS2, CHS3) should exhibit altered susceptibility to the drug. For example, a mutant with compromised cell wall integrity due to a defect in another pathway (like glucan synthesis) may become hypersensitive to chitin synthase inhibitors.[14] Conversely, generating spontaneous resistant mutants and identifying mutations in the target gene provides strong evidence for the mechanism of action.[15]
Procedure (Example using a Hypersensitivity Assay):
-
Strain Selection: Use a wild-type fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) and a mutant strain with a known defect in a parallel cell wall pathway, such as a β-1,3-glucan synthase mutant (e.g., fks1Δ).[14]
-
Antifungal Susceptibility Testing (MIC Determination):
-
Prepare a series of dilutions of this compound D in a suitable liquid growth medium in a 96-well plate.
-
Inoculate the wells with a standardized suspension of the wild-type and mutant fungal cells.
-
Incubate the plates at an appropriate growth temperature.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each strain. The MIC is the lowest drug concentration that prevents visible growth. A significantly lower MIC for the mutant strain compared to the wild-type strain indicates a synergistic effect and suggests that the compound targets the chitin synthesis pathway, which becomes essential for survival when the glucan synthesis pathway is compromised.[14]
Visualizing Workflows and Pathways
Experimental Workflow for Target Validation
The following diagram illustrates a streamlined workflow for validating the specificity of an antifungal compound like this compound.
Caption: Workflow for validating this compound's target specificity.
Mechanism of Chitin Synthesis Inhibition
This diagram shows the chitin biosynthesis pathway and the mode of action for competitive inhibitors.
Caption: Inhibition of chitin synthesis by this compound and Nikkomycin.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 7. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Polyoxin's Efficacy on Chitin Synthase: A Comparative Analysis Between Insects and Crustaceans
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research indicates a significant divergence in the cross-reactivity of Polyoxin, a potent antifungal agent, with chitin synthases of insects and crustaceans. This comparison guide, tailored for researchers, scientists, and drug development professionals, consolidates experimental data to highlight these differences, offering insights for the development of targeted pest control strategies.
Polyoxins, particularly this compound D, are well-established competitive inhibitors of chitin synthase in fungi, acting as structural analogs of the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This mode of action disrupts the synthesis of chitin, a vital component of the fungal cell wall and the exoskeletons of arthropods.[2][3][4][5] While the this compound complex has demonstrated both fungicidal and insecticidal properties, the specific activity of this compound D against insects is notably lower.[6]
Comparative Efficacy of this compound D on Arthropod Chitin Synthase
Experimental data reveals a spectrum of sensitivity to this compound D among different arthropod species. While some insects exhibit susceptibility, evidence suggests that crustaceans may be largely resistant to its inhibitory effects.
| Target Organism | Phylum/Class | Chitin Synthase Inhibition Data | Reference |
| Tribolium castaneum (Red Flour Beetle) | Insecta | Potent Inhibitor; I₅₀ = 0.02 µM | [7] |
| Trichoplusia ni (Cabbage Looper) | Insecta | Potent Inhibitor; I₅₀ = 0.06 µM | [7] |
| Anopheles gambiae (African Malaria Mosquito) | Insecta | No in vitro inhibition observed | [8] |
| Artemia salina (Brine Shrimp) | Crustacea | Not inhibited by this compound D | [9] |
Experimental Protocols
The following are generalized methodologies for the in vitro assessment of chitin synthase activity and its inhibition in insects and crustaceans, based on established research.
Preparation of Crude Enzyme Extract
-
Insect Integument/Larvae:
-
Dissect the integument from late-instar larvae or use whole early-instar larvae.
-
Homogenize the tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
The resulting supernatant serves as the crude enzyme extract.
-
-
Crustacean Larvae/Tissues:
-
Collect larval stages (e.g., nauplii of Artemia salina) or dissect tissues with high chitin synthesis activity (e.g., epidermis).
-
Homogenize the sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing chitin synthase.
-
Resuspend the pellet in a minimal volume of the homogenization buffer.
-
Chitin Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction cocktail containing the crude enzyme extract, a buffer system, a divalent cation (typically Mg²⁺), and the substrate, radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an excess of a denaturing agent, such as 10% trichloroacetic acid (TCA).
-
Quantification:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.
-
Wash the filter extensively to remove any unincorporated [¹⁴C]UDP-GlcNAc.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Enzyme activity is expressed as the amount of N-acetylglucosamine incorporated into chitin per unit of time per milligram of protein.
-
Inhibition Assay
-
Procedure: The inhibition assay follows the same procedure as the activity assay with the addition of varying concentrations of the inhibitor (e.g., this compound D) to the reaction mixture.
-
Data Analysis:
-
Determine the enzyme activity at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying substrate concentrations at a fixed inhibitor concentration and analyze the data using a Lineweaver-Burk plot.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the chitin biosynthesis pathway, the experimental workflow for a chitin synthase inhibition assay, and the logical relationship of competitive inhibition by this compound D.
Caption: The conserved chitin biosynthesis pathway in insects and crustaceans.
References
- 1. benchchem.com [benchchem.com]
- 2. Chitin Synthesis and Degradation in Crustaceans: A Genomic View and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 6. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitin Synthesis and Degradation in Crustaceans: A Genomic View and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Fungicidal Efficacy of Polyoxin D and Flusilazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Polyoxin D, a bio-fungicide, and Flusilazole, a conventional synthetic fungicide. This document synthesizes available experimental data to offer an objective performance analysis of these two compounds against key plant pathogens.
Executive Summary
This compound D and Flusilazole are effective fungicides that operate through distinct mechanisms of action. This compound D disrupts the fungal cell wall synthesis by inhibiting chitin synthase, offering a unique mode of action with a favorable environmental profile.[1][2] Flusilazole, a triazole fungicide, inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3] Experimental data, particularly in the control of powdery mildew on grapes, suggests that this compound D can offer superior or comparable efficacy to Flusilazole. However, the relative performance of these fungicides can vary depending on the target pathogen, crop, and environmental conditions.
Mechanism of Action
This compound D: Inhibition of Chitin Synthase
This compound D's primary mode of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential structural component of fungal cell walls.[2] By mimicking the substrate UDP-N-acetylglucosamine, this compound D binds to the active site of chitin synthase, thereby halting the polymerization of the chitin chain. This disruption of cell wall formation leads to osmotic instability and ultimately, fungal cell death.[2] This targeted action makes it highly specific to fungi and contributes to its low toxicity in non-target organisms.[2]
Flusilazole: Inhibition of Sterol Biosynthesis
Flusilazole belongs to the triazole class of fungicides and acts as a demethylation inhibitor (DMI).[4] Its mechanism involves the inhibition of the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[5] Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and integrity. By disrupting ergosterol production, Flusilazole compromises the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and proliferation.[5]
References
- 1. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.pphouse.org [ojs.pphouse.org]
- 4. ijhssm.org [ijhssm.org]
- 5. bio-protect.de [bio-protect.de]
Polyoxin D: A Comparative Guide to its Differential Inhibition of Chitin Synthase Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Polyoxin D's inhibitory effects on various chitin synthase (CHS) isozymes, crucial enzymes in fungal cell wall biosynthesis. Understanding the differential inhibition of these isozymes is paramount for the development of targeted and effective antifungal agents. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows.
Quantitative Comparison of this compound D Inhibition
This compound D, a peptidyl nucleoside antibiotic, functions as a potent competitive inhibitor of chitin synthase by mimicking the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] Its efficacy, however, varies significantly among different chitin synthase isozymes and fungal species. The following table summarizes the inhibitor constant (Ki) values of this compound D against various chitin synthases, providing a clear comparison of its binding affinity. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Target Enzyme/Organism | Inhibitor | Ki Value (µM) |
| Saccharomyces cerevisiae Chs1 | This compound D | 0.5[3] |
| Saccharomyces cerevisiae Chs2 | This compound D | 1.0[3] |
| Candida albicans Chs2 | This compound D | 3.2 ± 1.4[3][4] |
| Mucor rouxii CHS | This compound D | 0.6[3][5] |
Key Observation: In Saccharomyces cerevisiae, chitin synthetase 2 (Chs2), the enzyme essential for primary septum formation, is more resistant to this compound D than the repair enzyme, Chs1.[6][7] This differential inhibition highlights the subtle but critical differences in the active sites of the two isozymes.[6][7]
Mechanism of Action and Signaling Pathway
This compound D's primary mechanism of action is the competitive inhibition of chitin synthase.[2][6] Its structural similarity to UDP-GlcNAc allows it to bind to the active site of the enzyme, thereby blocking the substrate from binding and preventing the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of chitin synthesis weakens the fungal cell wall, leading to osmotic instability and cell lysis.[2][8]
References
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound D on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Antifungal Activity of Polyoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of Polyoxin, a naturally occurring peptidyl nucleoside antibiotic. The performance of this compound is evaluated against its structural analog, Nikkomycin Z, another potent inhibitor of chitin synthesis. This document summarizes key experimental data, details relevant testing methodologies, and presents signaling pathways and experimental workflows to facilitate a thorough understanding of their antifungal properties.
Executive Summary
This compound exhibits significant in vitro activity against a range of fungi by competitively inhibiting chitin synthase, a crucial enzyme for cell wall synthesis. Its efficacy in vivo is well-documented in agricultural applications for controlling various plant pathogenic fungi. However, its therapeutic use in animal models and humans has been limited due to factors such as poor cellular uptake and rapid metabolic degradation, leading to attenuated in vivo activity. In contrast, Nikkomycin Z, which shares a similar mechanism of action, has demonstrated promising in vivo efficacy in several murine models of systemic fungal infections and is under clinical investigation. This guide presents a detailed comparison of these two antifungal agents to inform further research and development efforts.
Data Presentation
In Vitro Antifungal Susceptibility
The in vitro activity of this compound D and Nikkomycin Z is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The following tables summarize the available MIC data for this compound D and Nikkomycin Z against various fungal pathogens.
Table 1: In Vitro Activity of this compound D Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | High (millimolar concentrations) | [1][2] |
| Cryptococcus neoformans | High (millimolar concentrations) | [1][2] |
| Rhizoctonia solani | ≤ 1.562 ppm | [1] |
| Botrytis cinerea | 0.59 - 5.8 ppm (EC50) | [1] |
| Alternaria mali | > 0.5 ppm (causes swelling) | [1] |
| Aspergillus parasiticus | 110 µmol L-1 (IC50 for aflatoxin inhibition) | [3] |
| Fusarium fujikuroi | 42 µmol L-1 (IC50 for fumonisin inhibition) | [3] |
Table 2: In Vitro Activity of Nikkomycin Z Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.5 - 32 | [4] |
| Candida parapsilosis | Additive/synergistic with azoles | [4] |
| Cryptococcus neoformans | Additive/synergistic with azoles | [4] |
| Coccidioides immitis | 0.125 (spherule-endospore phase) | [4] |
| Aspergillus fumigatus | Synergistic with itraconazole | [4] |
| Aspergillus flavus | Synergistic with itraconazole | [4] |
| Blastomyces dermatitidis | 0.78 | [5] |
In Vivo Antifungal Efficacy
The in vivo efficacy of this compound D has been primarily evaluated in the context of plant disease control, while Nikkomycin Z has been more extensively studied in animal models of systemic fungal infections.
Table 3: In Vivo Efficacy of this compound D in Agricultural Applications
| Plant Disease | Pathogen | Application Rate | Efficacy | Reference |
| Cabbage head rot, Lettuce bottom rot | Rhizoctonia solani | 22.2-44.4 ppm | Effective control | [6] |
| Southern blight in onions and carrots | Sclerotium rolfsii | 22.2-44.4 ppm | Effective control | [6] |
| Powdery mildew on cucumber | Podosphaera xanthii | 50 ppm | 98.8% inhibition of conidial formation | [1] |
Table 4: In Vivo Efficacy of Nikkomycin Z in Murine Models
| Fungal Infection Model | Pathogen | Dosage Regimen | Outcome | Reference |
| Pulmonary Coccidioidomycosis | Coccidioides immitis | 20 and 50 mg/kg BID (oral) for 10 days | 100% survival | [5] |
| Systemic Candidiasis | Candida albicans | Continuous exposure in drinking water | >50% survival, comparable to fluconazole | [7] |
| Histoplasmosis | Histoplasma capsulatum | 2.5 mg/kg twice daily | Reduced fungal counts in spleen and liver | [8] |
| Blastomycosis | Blastomyces dermatitidis | 200, 400, or 1000 mg/kg/day (oral) for 10 days | 100% survival | [5] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) for this compound and other antifungal agents is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
For Yeasts (e.g., Candida spp., Cryptococcus spp.) - CLSI Document M27 : This standard provides a reference method for the broth dilution antifungal susceptibility testing of yeasts that cause invasive fungal infections.[9][10][11] The procedure involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate with RPMI 1640 medium.[9][10][11] Each well is then inoculated with a standardized suspension of the yeast.[9][10][11] The plates are incubated at 35°C, and MICs are determined visually or spectrophotometrically after 24 or 48 hours by identifying the lowest drug concentration that inhibits fungal growth.[9][10][11]
-
For Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.) - CLSI Document M38 : This document outlines a similar broth microdilution method specifically for filamentous fungi.[12][13][14][15][16] Key modifications include the preparation of a standardized spore suspension and potentially longer incubation times (e.g., 48-72 hours) to allow for adequate growth of the control.[14][17] The MIC endpoint is defined as the lowest concentration of the antifungal agent that shows a prominent decrease in turbidity compared to the drug-free control.[14][17]
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the murine model of systemic candidiasis.
-
Animal Model : Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are typically used.[18][19][20] Immunosuppression, if required, can be induced with agents like cyclophosphamide.[18]
-
Infection : Mice are infected intravenously via the lateral tail vein with a standardized inoculum of a virulent strain of Candida albicans (e.g., SC5314).[18][20] The inoculum size is adjusted to cause a systemic infection that is lethal within a specific timeframe in untreated control animals.[18][20]
-
Drug Administration : Treatment with the antifungal agent (e.g., this compound or a comparator drug) is typically initiated a few hours after infection.[18] The drug can be administered through various routes, such as oral gavage, intraperitoneal injection, or subcutaneous injection, at different dose levels and frequencies.[7][18]
-
Efficacy Endpoints : The primary endpoints for efficacy are survival and reduction in fungal burden in target organs (e.g., kidneys, brain, spleen).[20][21] Survival is monitored daily over a period of 14 to 21 days.[21] Fungal burden is determined by euthanizing a subset of animals at specific time points, homogenizing the target organs, and plating serial dilutions to enumerate colony-forming units (CFU) per gram of tissue.[20][21]
Mandatory Visualization
Signaling Pathway of Chitin Synthesis and its Inhibition
Caption: Competitive inhibition of chitin synthase by this compound and Nikkomycin Z.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
References
- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-genus inhibitory activity of polyoxins against aflatoxin production by Aspergillus parasiticus and fumonisin production by Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. njccwei.com [njccwei.com]
- 15. scribd.com [scribd.com]
- 16. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antifungal Synergies: A Comparative Guide to Polyoxin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against invasive fungal infections, combination therapy has emerged as a crucial strategy to enhance efficacy, combat resistance, and minimize toxicity. Polyoxin, a potent inhibitor of chitin synthase, represents a compelling candidate for such synergistic pairings. This guide provides a comprehensive comparison of the potential synergistic effects of this compound with other major antifungal agents, supported by experimental data and detailed methodologies.
Due to the limited availability of direct studies on this compound D combinations, this guide utilizes data from studies on Nikkomycin Z, a structurally and functionally similar chitin synthase inhibitor, as a predictive model for this compound's synergistic potential.
Synergistic Effects of Chitin Synthase Inhibitors with Common Antifungal Agents
The following tables summarize the in vitro synergistic interactions of the chitin synthase inhibitor Nikkomycin Z with azoles, echinocandins, and polyenes against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify synergy, with a value of ≤ 0.5 typically indicating a synergistic relationship.
Table 1: Synergistic Effects with Azoles (Fluconazole & Itraconazole)
| Fungal Species | Azole Agent | FICI Value | Interpretation |
| Candida albicans | Fluconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Candida albicans | Itraconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Candida parapsilosis | Fluconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Candida parapsilosis | Itraconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Cryptococcus neoformans | Fluconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Cryptococcus neoformans | Itraconazole | Additive to Synergistic | Enhanced antifungal activity[1] |
| Aspergillus fumigatus | Itraconazole | Marked Synergy | Significant potentiation of antifungal effect[1][2] |
| Aspergillus flavus | Itraconazole | Marked Synergy | Significant potentiation of antifungal effect[1][2] |
| Sporothrix schenckii | Itraconazole | Strong Synergy (FICI: 0.09-0.37) | Potent combined antifungal action[2] |
| Sporothrix brasiliensis | Itraconazole | Strong Synergy | Potent combined antifungal action[2] |
Table 2: Synergistic Effects with Echinocandins (Caspofungin & Micafungin)
| Fungal Species | Echinocandin Agent | FICI Value | Interpretation |
| Candida albicans (Biofilms) | Caspofungin | Synergy | Significant reduction in biofilm viability[3][4] |
| Candida albicans (Biofilms) | Micafungin | Synergy | Significant reduction in biofilm viability[3][4] |
| Candida parapsilosis (Biofilms) | Caspofungin | Indifferent (FICI: 0.502-1) | Minimal to no synergistic interaction[3][4] |
| Candida parapsilosis (Biofilms) | Micafungin | Synergy | Enhanced antibiofilm activity[3][4] |
| Aspergillus fumigatus | Caspofungin | Synergy (FICI: 0.15) | Potentiation of antifungal activity[2] |
| Aspergillus fumigatus | Micafungin | Synergy | Enhanced antifungal effect[2] |
Table 3: Interaction with Polyenes (Amphotericin B)
| Fungal Species | Polyene Agent | FICI Value | Interpretation |
| Candida albicans | Amphotericin B | No Interaction | No significant synergistic or antagonistic effect[5] |
| Aspergillus fumigatus | Amphotericin B | No Interaction / Antagonism | No beneficial combination effect observed[6] |
Mechanisms of Synergistic Action
The synergistic interactions observed are rooted in the distinct mechanisms of action of the combined antifungal agents. This compound and Nikkomycin Z inhibit the synthesis of chitin, a crucial component of the fungal cell wall.[7] This disruption of cell wall integrity can potentiate the effects of other antifungals that target different cellular components.
-
With Azoles: Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. The simultaneous disruption of both the cell wall (by this compound) and the cell membrane (by azoles) leads to increased cellular stress and death.
-
With Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-glucan, another essential polysaccharide in the fungal cell wall. The dual blockade of two major cell wall components creates a significant structural weakness, leading to cell lysis.[8]
-
With Iminoctadine tetraacetate: One study has shown that iminoctadine tetraacetate exhibits synergistic effects with this compound B by increasing its intracellular uptake in resistant fungal strains.[9]
Experimental Protocols
Checkerboard Broth Microdilution Assay
This assay is a standard method for determining the in vitro synergistic activity of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI 1640 medium (buffered with MOPS)
-
This compound D (or Nikkomycin Z) stock solution
-
Second antifungal agent (e.g., fluconazole, caspofungin, amphotericin B) stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Solutions: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium.
-
Plate Setup:
-
Along the x-axis of the microtiter plate, add decreasing concentrations of this compound D.
-
Along the y-axis, add decreasing concentrations of the second antifungal agent.
-
This creates a matrix of wells with various combinations of the two drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI 1640 to the desired final concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring absorbance using a microplate reader.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This assay provides a dynamic assessment of the antifungal activity of drug combinations over time.
Materials:
-
Fungal isolates
-
Culture tubes or flasks
-
RPMI 1640 medium
-
This compound D (or Nikkomycin Z)
-
Second antifungal agent
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium.
-
Test Conditions: Prepare culture tubes with:
-
Drug-free control
-
This compound D alone (at a specific concentration, e.g., MIC)
-
Second antifungal agent alone (at a specific concentration)
-
Combination of this compound D and the second antifungal agent
-
-
Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on SDA plates.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Colony Counting: Count the number of colony-forming units (CFU) on each plate to determine the viable fungal concentration at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Pathways
The following diagrams illustrate the key fungal signaling pathways involved in cell wall synthesis and the mechanism of action of the discussed antifungal agents.
Caption: Mechanism of action of this compound.
Caption: Synergistic mechanisms of this compound with other antifungals.
Caption: Fungal cell wall stress response pathways.
Conclusion
The available evidence, primarily from studies on the analogous compound Nikkomycin Z, strongly suggests that this compound holds significant promise for synergistic combination therapy against a range of fungal pathogens. The combination of this compound with azoles and echinocandins appears particularly effective, likely due to the multi-target assault on the fungal cell wall and membrane. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound D and to translate these promising findings into novel therapeutic strategies for combating invasive fungal infections.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Modeling the Combination of Amphotericin B, Micafungin, and Nikkomycin Z against Aspergillus fumigatus In Vitro Using a Novel Response Surface Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
Polyoxin D: A Potent Alternative Against Fungicide-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Polyoxin D
The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and human health. As conventional fungicides lose their effectiveness, the need for alternative antifungal agents with novel modes of action is paramount. This guide provides an objective comparison of the performance of this compound D, a chitin synthase inhibitor, against fungicide-resistant fungal strains, supported by experimental data.
Executive Summary
This compound D demonstrates significant efficacy against fungal strains, including those that have developed resistance to other classes of fungicides. Its unique mode of action, the competitive inhibition of chitin synthase, a crucial enzyme for fungal cell wall synthesis, makes it a valuable tool in resistance management strategies.[1][2] This guide presents quantitative data on the efficacy of this compound D against sensitive and reduced-sensitivity strains of Botrytis cinerea, a notorious plant pathogen with a high risk of developing fungicide resistance. Furthermore, it details the experimental protocols for assessing antifungal efficacy and illustrates the key signaling pathways involved in both the action of this compound D and common fungicide resistance mechanisms.
Comparative Efficacy of this compound D
This compound D's distinct mechanism of action provides a clear advantage against fungal strains resistant to fungicides that target different cellular processes. While direct comparative studies on well-characterized resistant strains are limited, the available data on Botrytis cinerea isolates with reduced sensitivity to this compound D highlight its potential.
Quantitative Data on this compound D Efficacy against Botrytis cinerea
The following table summarizes the 50% effective concentration (EC50) values of this compound D against Botrytis cinerea isolates with varying sensitivities. The data is extracted from a study by Dowling et al. (2016), which characterized isolates from various strawberry farms.[3][4][5][6]
| Fungal Strain Category | Isolate | EC50 (µg/mL) of this compound D |
| Sensitive (S) | 10-1-15 | 0.59 |
| 13-8-15 | 2.72 | |
| 28-9-15 | 2.27 | |
| Reduced-Sensitivity (RS) | 34-4-15 | 4.6 |
| Z32 L | 5.8 | |
| Z20M | 5.1 |
Data sourced from Dowling et al. (2016).[3][4][5][6]
The data clearly indicates that while some isolates exhibit reduced sensitivity, this compound D remains effective at concentrations that are practically achievable. The EC50 values for reduced-sensitivity isolates are only moderately higher than those for sensitive isolates, suggesting that complete resistance had not developed in these populations.[3][4][5][6]
Mechanism of Action of this compound D
This compound D's fungicidal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for the enzyme chitin synthase.[1][2] By competitively inhibiting this enzyme, this compound D effectively blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.
Fungicide Resistance Mechanisms in Fungi
Fungal populations can develop resistance to conventional fungicides through several mechanisms. Understanding these pathways is crucial for appreciating the value of alternative fungicides like this compound D. The primary mechanisms include:
-
Target Site Modification: Mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective. A classic example is the E198A mutation in the β-tubulin gene of Botrytis cinerea, which confers resistance to benzimidazole fungicides.[7][8][9][10][11]
-
Overexpression of Efflux Pumps: Fungi can increase the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the cell, preventing it from reaching its target.[12]
-
Target Overexpression: An increase in the production of the target enzyme can titrate out the fungicide, requiring higher concentrations for effective inhibition.
-
Metabolic Degradation: Fungi may evolve enzymatic pathways that metabolize and detoxify the fungicide.
Experimental Protocols
Accurate and reproducible assessment of fungicide efficacy is critical for research and development. The following section details a standard protocol for determining the EC50 value of an antifungal agent against a filamentous fungus like Botrytis cinerea.
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This protocol is adapted from established methods for determining the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).
1. Fungal Isolates and Culture Preparation:
-
Obtain and maintain pure cultures of the fungal isolates to be tested on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Incubate the cultures at 20-25°C for 7-14 days to allow for sufficient mycelial growth and sporulation.
2. Fungicide Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound D (and other comparator fungicides) in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
3. Agar Plate Preparation:
-
Prepare the desired agar medium (e.g., PDA) and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the appropriate volume of each fungicide working solution to individual flasks of molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
4. Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control agar plate.
5. Incubation:
-
Incubate the inoculated plates at 20-25°C in the dark.
6. Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each fungicide concentration and the control.
-
Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the fungicide-treated plate.
-
-
-
Use probit analysis or a similar statistical method to regress the inhibition percentages against the logarithm of the fungicide concentrations to calculate the EC50 value.
Conclusion
This compound D presents a compelling alternative for the management of fungal pathogens, particularly in the context of increasing resistance to conventional fungicides. Its unique mode of action, targeting the essential process of chitin synthesis, provides a critical tool for diversifying and strengthening antifungal strategies. The quantitative data, though limited to reduced-sensitivity strains, demonstrates its continued efficacy. The detailed experimental protocols provided in this guide will enable researchers to conduct robust and standardized evaluations of this compound D and other novel antifungal compounds against a range of sensitive and resistant fungal isolates. Further research focusing on direct comparative studies against well-characterized resistant strains will be invaluable in fully elucidating the potential of this compound D in combating the global challenge of fungicide resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to this compound D Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Polyoxin
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as the fungicide Polyoxin, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use the appropriate personal protective equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following safety measures is mandatory.
| Precaution Category | Specific Requirement | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat or other protective clothing. In case of dust formation, a dust-proof mask or a full-face respirator is recommended. | [1][2][3][4] |
| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. | [1][2][5] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. | [1][2][3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials. | [2][3][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of unwanted this compound is incineration by a licensed waste disposal service.[1] This ensures complete destruction of the compound and minimizes environmental impact.
-
Consult Local Regulations : Before proceeding, always consult your institution's environmental health and safety (EHS) office and review all applicable local, state, and federal regulations regarding chemical waste disposal.[1][3]
-
Prepare for Disposal :
-
Ensure all required PPE is worn correctly.
-
Work in a designated and well-ventilated area.
-
-
Package Waste this compound :
-
For solid this compound, carefully transfer the material into a suitable, labeled, and sealable container. Avoid generating dust.[2][5]
-
For solutions containing this compound, do not mix with other waste streams unless explicitly permitted by your EHS office.
-
The primary recommendation for disposal is to dissolve or mix the material with a combustible solvent. This should be done with caution and in accordance with safety guidelines.[1]
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and incineration. The chemical incinerator should be equipped with an afterburner and an exhaust air system.[1]
-
-
Decontaminate and Dispose of Empty Containers :
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
After triple-rinsing, puncture the container to prevent reuse and dispose of it in the regular trash or as directed by your local waste management authority.[6]
-
Spill Management
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill : Prevent the spill from spreading and entering drains or waterways.[1][5]
-
Clean-Up :
-
Decontaminate the Area : Thoroughly clean the spill area with soap and water.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all relevant regulations.
References
- 1. biosynth.com [biosynth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. echemi.com [echemi.com]
- 5. gadotagro.com [gadotagro.com]
- 6. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Polyoxin
Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. This guide provides procedural, step-by-step guidance for the safe handling, storage, and disposal of Polyoxin, ensuring the protection of laboratory personnel and the integrity of your research.
This compound is a fungicide that functions by inhibiting the synthesis of chitin, a crucial component of fungal cell walls.[1][2] While it has a low toxicity profile in mammals, adherence to proper safety protocols is paramount to minimize any potential risks.[3][4]
Quantitative Safety Data
Although no specific occupational exposure limits have been established for this compound, the following toxicological data provides insight into its low acute toxicity.[5][6][7]
| Metric | Value | Species | Notes |
| Acute Oral LD50 (this compound B) | >21,000 mg/kg | Rat | |
| Acute Oral LD50 (this compound D) | >15,000 mg/kg | Rat and Mouse | |
| Acute Dermal LD50 (this compound B) | >20,000 mg/kg | Rat | |
| Acute Dermal LD50 (this compound D Zinc Salt) | >2,000 mg/kg | Rat | Demonstrates very low toxicity through dermal exposure.[4] |
| Acute Inhalation LC50 (this compound D Zinc Salt) | >2.17 mg/L | Rat | Shows no significant inhalation toxicity.[4] |
| Fish LC50 (48h, Carp) | >40 mg/l | Carp | For both this compound B and D.[8] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber, or PVC).[9] Avoid gloves with cotton lining.
-
Lab Coat/Gown: A long-sleeved lab coat or gown is essential. For tasks with a higher risk of splashes, consider a chemical-resistant apron.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Respiratory Protection: In situations where dust may be generated or when working in poorly ventilated areas, a dust mask or respirator is required.[5][10]
Operational Plan and Experimental Protocols
Adherence to the following procedures is critical for the safe handling of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust, use a chemical fume hood or a Class II Biosafety Cabinet.
-
Avoid Inhalation and Contact: Prevent the inhalation of dust and avoid contact with skin and eyes.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[10] Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight, food, and feed.[6][9][10]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and secure the location to prevent entry.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[11] For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.
-
Absorb and Collect:
-
Liquid Spills: Apply absorbent material, working from the outside in. Once absorbed, scoop the material into a labeled, sealable waste container.
-
Dry Spills: Carefully sweep or vacuum the spilled material and place it into a labeled, sealable waste container.[6] Avoid generating dust.
-
-
Decontaminate: Clean the spill area with a detergent and water solution.[9]
-
Dispose: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unused or unwanted this compound as hazardous waste according to institutional and regulatory guidelines. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Triple rinse empty containers with water.[9] The rinsate should be collected and used in the next application or disposed of as hazardous waste. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved procedures.[12]
Workflow for Handling and Disposal of Polyoxindot
References
- 1. This compound D | TargetMol [targetmol.com]
- 2. Piilin | PI Industries this compound D Zinc Salt Fungicide [piindustries.com]
- 3. canada.ca [canada.ca]
- 4. Federal Register :: this compound D Zinc Salt; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. gadotagro.com [gadotagro.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]
- 9. gadotagro.com [gadotagro.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
